1,2-Epoxy-10(14)-furanogermacren-6-one
Description
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
8,12-dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one |
InChI |
InChI=1S/C15H18O3/c1-8-4-11(16)14-10(3)7-17-12(14)6-9(2)15-13(5-8)18-15/h7-8,13,15H,2,4-6H2,1,3H3 |
InChI Key |
DHQZOOQNUWHCML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(O2)C(=C)CC3=C(C(=CO3)C)C(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources of 1,2-Epoxy-10(14)-furanogermacren-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of the sesquiterpenoid 1,2-Epoxy-10(14)-furanogermacren-6-one. The primary documented natural origin of this compound is the resin of the plant Commiphora holtziana Engl. This document outlines a plausible experimental workflow for its extraction and purification based on established phytochemical methods for related compounds. While precise quantitative yield data from the original isolating study is not publicly available, this guide presents the known chemical and physical properties. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of structurally similar furanogermacrenes, providing a basis for future pharmacological investigation.
Introduction
This compound is a furanogermacrene-type sesquiterpenoid. The germacrane (B1241064) skeleton is a ten-membered carbocyclic ring that is a common structural motif in a wide variety of biologically active natural products. The presence of an epoxide and a furan (B31954) ring in the structure of this compound suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest for phytochemical and pharmacological research.
Natural Sources
The sole documented natural source of this compound is the resinous exudate of Commiphora holtziana Engl., a plant belonging to the Burseraceae family.[1][2] This plant is native to parts of Africa and is known for producing a variety of bioactive terpenoids.[1] The resin of C. holtziana has been the subject of phytochemical investigations leading to the isolation and characterization of this novel sesquiterpenoid.
Quantitative Data
Detailed quantitative data, such as the percentage yield of this compound from the crude resin of Commiphora holtziana, is not available in the accessible scientific literature. The original study by Cavanagh et al. (1993) focused on the isolation and structure elucidation of several sesquiterpenoids from the resin, but specific yields for each compound were not reported in the available abstracts. For the purpose of future research, it would be necessary to perform quantitative analysis, such as through High-Performance Liquid Chromatography (HPLC) with a purified standard, to determine the concentration of this compound in the resin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₃ | [3][4][5][6] |
| Molecular Weight | 246.3 g/mol | [3][4][5] |
| CAS Number | 383368-24-9 | [4][5] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Experimental Protocols
While the full detailed experimental protocol from the original isolation study is not publicly accessible, a general methodology can be constructed based on the available information and standard phytochemical techniques for the isolation of sesquiterpenoids from plant resins.
Extraction
The initial step involves the extraction of the crude resin of Commiphora holtziana. A plausible method is as follows:
-
Maceration: The powdered resin is macerated with a suitable organic solvent, such as ethanol (B145695) or a solvent of lower polarity like hexane (B92381), at room temperature for an extended period (e.g., 48-72 hours) to extract the lipophilic constituents, including sesquiterpenoids.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, being a complex mixture of compounds, requires further separation and purification. A multi-step chromatographic approach is typically employed:
-
Column Chromatography (CC): The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest, as indicated by TLC, are further purified using pTLC with a suitable solvent system or by preparative HPLC on a reversed-phase or normal-phase column.
Structure Elucidation
The structure of the purified compound is determined using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and epoxides (C-O-C).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.
Mandatory Visualizations
Experimental Workflow
Caption: Figure 1. General Experimental Workflow for Isolation
Hypothetical Signaling Pathway
There is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, many sesquiterpenoids isolated from Commiphora species have demonstrated cytotoxic and anti-inflammatory activities. A common pathway implicated in these effects is the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism by which this compound might exert anti-inflammatory effects.
Caption: Figure 2. Hypothetical Anti-Inflammatory Signaling Pathway
Disclaimer: This diagram represents a hypothetical mechanism of action. Further research is required to validate the interaction of this compound with the NF-κB signaling pathway.
Conclusion
This compound is a novel sesquiterpenoid isolated from the resin of Commiphora holtziana. While its full phytochemical profile and biological activity are yet to be extensively studied, its unique chemical structure makes it a promising candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its natural source and a framework for its isolation and characterization. Future research should focus on quantifying its presence in the natural source, elucidating its biosynthetic pathway, and exploring its pharmacological properties and mechanism of action through targeted in vitro and in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound,标准品,CAS号:383368-24-9 | CAS:383368-24-9 | 瑞达恒辉 [henghuimall.com]
- 5. This compound(分析标准品) - CAS:383368-24-9 - 北京博奥拓达科技有限公司 [bjbiotopped.com]
- 6. This compound / 순도 : >=98% / CasNo : 383368-24-9 / C15H18O3 : 연구용시약 아펙스 [apextraders.co.kr]
An In-Depth Technical Guide on the Spectroscopic Data of 1,2-Epoxy-10(14)-furanogermacren-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 1,2-Epoxy-10(14)-furanogermacren-6-one, a furanosesquiterpenoid isolated from the gum resin of Commiphora species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols for its acquisition, and a workflow for its isolation and characterization.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The data presented herein is based on the characterization of a closely related compound, rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one, isolated from Commiphora myrrha.[1] The nomenclature difference, 10(15) versus 10(14), often refers to the same exocyclic double bond in germacrane (B1241064) sesquiterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below.[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 1 | 62.8 | 3.25, dd (10.5, 4.5) |
| 2 | 59.5 | 2.85, d (10.5) |
| 3 | 38.7 | 2.40, m; 2.25, m |
| 4 | 45.3 | 2.65, m |
| 5 | 54.2 | 2.95, dd (11.0, 4.5) |
| 6 | 208.5 | - |
| 7 | 125.5 | 7.10, br s |
| 8 | 155.8 | - |
| 9 | 36.5 | 2.35, m; 2.15, m |
| 10 | 148.5 | - |
| 11 | 120.3 | - |
| 12 | 139.2 | - |
| 13 | 8.5 | 2.15, br s |
| 14 | 112.5 | 5.05, s; 4.85, s |
| 15 | 16.5 | 1.45, s |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound, positive-ion atmospheric pressure chemical ionization mass spectrometry (APCI-MS) was utilized.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |
| APCI-MS | Positive | 229 | [M + H]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was recorded using potassium bromide (KBr) pellets.
Table 3: Infrared (IR) Spectroscopic Data for this compound [1]
| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |
| 1650 | C=O (α,β-unsaturated ketone) |
| 1239 | C-O (epoxide) |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
The compound was isolated from the gum resin of Commiphora myrrha. The general workflow for its extraction and purification is as follows:
-
Extraction: The dried and powdered gum resin was extracted with a suitable organic solvent, such as ethanol (B145695) or acetone.
-
Solvent Partitioning: The crude extract was then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions were further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Spectroscopic Analysis
NMR spectra were acquired on a Varian U-500 spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard.[1] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments were conducted to enable the complete assignment of proton and carbon signals and to determine the relative stereochemistry of the molecule.
Positive-ion APCI-MS data were obtained on a Micromass instrument.[1]
IR spectra were recorded on a Nicolet 5000 infrared spectrometer using KBr pellets.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
References
The Sesquiterpenoid Synthesome: An In-Depth Technical Guide to Biosynthesis in Burseraceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Burseraceae family, renowned for its production of aromatic resins like frankincense (Boswellia spp.) and myrrh (Commiphora spp.), is a rich source of bioactive sesquiterpenoids. These C15 isoprenoid compounds contribute significantly to the therapeutic and aromatic properties of the resins and essential oils derived from these plants. Understanding the intricate biosynthetic pathways leading to this diverse array of molecules is paramount for their targeted production, metabolic engineering, and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the sesquiterpenoid biosynthesis pathway in Burseraceae, integrating current genomic and transcriptomic data, quantitative analysis of major products, and detailed experimental protocols to facilitate further research in this field. While specific enzymatic data for Burseraceae remains an active area of research, this guide consolidates the available information and provides established methodologies from related plant systems.
The Core Biosynthetic Pathway of Sesquiterpenoids
The biosynthesis of sesquiterpenoids in the Burseraceae, as in other plants, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. For sesquiterpenoid biosynthesis, the MVA pathway is the primary source of IPP and DMAPP.
The key steps in the cytosolic biosynthesis of sesquiterpenoids are as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenoids.
-
Cyclization by Sesquiterpene Synthases (TPSs): The immense diversity of sesquiterpenoid skeletons is generated by a large family of enzymes known as terpene synthases (TPSs). Specifically, sesquiterpene synthases (sesqui-TPSs) catalyze the ionization of the pyrophosphate group from FPP, leading to the formation of a farnesyl cation. This highly reactive intermediate then undergoes a series of complex cyclizations, rearrangements, and quenching reactions within the enzyme's active site to produce a specific array of sesquiterpene products. A single sesqui-TPS can often produce multiple products from the single FPP substrate.
-
Secondary Modifications: The initial sesquiterpene scaffolds can be further modified by a suite of decorating enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and various dehydrogenases, reductases, and transferases. These modifications, such as hydroxylation, oxidation, and acylation, add to the structural and functional diversity of the final sesquiterpenoid products.
Transcriptomic studies of wounded Boswellia sacra have revealed the upregulation of genes encoding key enzymes in this pathway, including germacrene-D synthase , β-amyrin synthase , and squalene epoxidase-1 , highlighting their importance in the resin-producing stress response.[1][2] Germacrene D is a common sesquiterpene found in the genus Bursera, suggesting that a germacrene D synthase is a key enzyme in this genus as well.[3][4]
Logical Flow of Sesquiterpenoid Biosynthesis
Quantitative Data on Sesquiterpenoids in Burseraceae
The resin and essential oils of Burseraceae species are complex mixtures of mono-, sesqui-, and triterpenoids. The relative abundance of these compounds can vary significantly between species and even between individuals of the same species based on genetic and environmental factors. Below is a summary of the quantitative data for major sesquiterpenoids identified in several Bursera species.
| Species | Sesquiterpene | Relative Abundance (%) | Reference |
| Bursera bipinnata | β-Caryophyllene | 6.31 | [1] |
| Cubenol | 8.05 | [1] | |
| Bursera simaruba | Germacrene D | 11-18 | [2] |
| α-Copaene | 5-6 | [2] | |
| β-Caryophyllene | 14.6 | [2] | |
| Bursera inversa | α-Humulene | 27.7 | [2] |
| β-Caryophyllene | 22.1 | [2] | |
| Germacrene B | 16.3 | [2] | |
| Bursera copallifera | Germacrene D | 15.1 - 56.2 | [3] |
| Bursera excelsa | Germacrene D | 15.1 - 56.2 | [3] |
| Bursera mirandae | Germacrene D | 15.1 - 56.2 | [3] |
| Bursera ruticola | Germacrene D | 15.1 - 56.2 | [3] |
| Bursera fagaroides | Germacrene D | 15.1 - 56.2 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of sesquiterpenoid biosynthesis. While these protocols are not specific to Burseraceae, they are widely used for the analysis of plant terpenoids and can be adapted for Burseraceae species.
Protocol for Extraction and GC-MS Analysis of Sesquiterpenoids from Resin
This protocol describes the extraction of volatile and semi-volatile sesquiterpenoids from Burseraceae resin and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Burseraceae resin
-
Mortar and pestle
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5)
-
Helium carrier gas
-
Internal standard (e.g., n-alkane series)
Procedure:
-
Sample Preparation:
-
Grind a small amount of the resin (approx. 100 mg) to a fine powder using a mortar and pestle.
-
Transfer the powdered resin to a glass vial.
-
Add 2 mL of DCM to the vial.
-
Vortex the mixture for 1 minute to dissolve the soluble components.
-
Allow the mixture to stand for 10 minutes.
-
Filter the extract through a Pasteur pipette plugged with glass wool and containing a small amount of anhydrous sodium sulfate to remove any water and particulate matter.
-
Collect the filtrate in a clean GC vial.
-
Add an internal standard if quantitative analysis is desired.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250°C.
-
Injection Volume: Inject 1 µL of the sample extract.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 550.
-
-
-
Data Analysis:
-
Identify the individual sesquiterpenoids by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with published values.
-
Quantify the relative abundance of each compound by integrating the peak areas.
-
Workflow for GC-MS Analysis of Resin
Protocol for Heterologous Expression and Functional Characterization of a Sesquiterpene Synthase
This protocol describes the cloning of a candidate sesquiterpene synthase gene, its heterologous expression in E. coli, and the functional characterization of the recombinant enzyme.
Materials:
-
Total RNA from Burseraceae tissue (e.g., wounded stem)
-
cDNA synthesis kit
-
High-fidelity DNA polymerase
-
Gene-specific primers with restriction sites
-
pET expression vector (e.g., pET28a)
-
E. coli competent cells (cloning strain, e.g., DH5α; expression strain, e.g., BL21(DE3))
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Enzyme assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Farnesyl pyrophosphate (FPP) substrate
-
Dodecane (B42187) or hexane (B92381) for overlay extraction
-
GC-MS system
Procedure:
-
Cloning of the Sesquiterpene Synthase Gene:
-
Isolate total RNA from the plant tissue and synthesize cDNA.
-
Amplify the full-length open reading frame (ORF) of the candidate gene using gene-specific primers containing restriction sites compatible with the expression vector.
-
Digest the PCR product and the pET vector with the corresponding restriction enzymes.
-
Ligate the gene into the vector and transform into E. coli DH5α for plasmid propagation.
-
Verify the sequence of the cloned gene.
-
-
Heterologous Expression and Protein Purification:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight.
-
Inoculate a larger culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and centrifuge to pellet cell debris.
-
Purify the His-tagged recombinant protein from the supernatant using a Ni-NTA column according to the manufacturer's instructions.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
-
Enzyme Assay and Product Analysis:
-
Set up the enzyme reaction in a glass vial with a PTFE-lined cap.
-
The reaction mixture (e.g., 500 µL) should contain the assay buffer, purified enzyme (e.g., 50 µg), and FPP (e.g., 10 µM).
-
Overlay the reaction with an equal volume of dodecane or hexane to trap the volatile products.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Vortex the mixture to extract the products into the organic layer.
-
Analyze the organic layer by GC-MS as described in Protocol 3.1 to identify the enzymatic products.
-
Workflow for Functional Characterization of a Sesquiterpene Synthase
Conclusion and Future Perspectives
The biosynthesis of sesquiterpenoids in the Burseraceae family is a complex and highly regulated process that gives rise to a vast array of structurally diverse and biologically active compounds. While significant progress has been made in identifying the chemical constituents of Burseraceae resins and in identifying candidate genes for key biosynthetic steps through transcriptomic studies, much remains to be elucidated. Future research should focus on the functional characterization of the identified sesquiterpene synthases and modifying enzymes to determine their product profiles and kinetic parameters. The elucidation of the regulatory networks governing the expression of these biosynthetic pathways will also be crucial for developing metabolic engineering strategies to enhance the production of high-value sesquiterpenoids in these economically and medicinally important plants. The protocols and data presented in this guide provide a solid foundation for researchers to further unravel the fascinating world of sesquiterpenoid biosynthesis in the Burseraceae family.
References
- 1. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of four sesquiterpene synthases from Ricinus communis (castor bean) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Genome structure and evolutionary history of frankincense producing <" by Abdul Latif Khan, Ahmed Al-Harrasi et al. [digitalcommons.unl.edu]
An In-depth Technical Guide to 1,2-Epoxy-10(14)-furanogermacren-6-one: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpenoid isolated from the resin of Commiphora holtziana. This document collates available data on its physicochemical characteristics, spectroscopic profile, and storage requirements. Detailed experimental protocols for its isolation and characterization are also presented to support further research and development. While specific biological activity and signaling pathway data for this compound are limited, this guide serves as a foundational resource for researchers investigating its potential pharmacological applications.
Chemical and Physical Properties
This compound is a furanogermacrene-type sesquiterpenoid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₃ | [1] |
| Molecular Weight | 246.3 g/mol | [1] |
| CAS Number | 383368-24-9 | [1] |
| Physical Description | Viscous Oil | |
| Purity | ≥98% (by HPLC) | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through spectroscopic analysis. The following tables summarize the key spectral data.
Table 2.1: ¹H-NMR Spectral Data
| Proton No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.96 | br s | |
| H-2 | 1.92 | dt | 10.2 |
| H-3α | 2.15 | m | |
| H-3β | 1.75 | m | |
| H-5 | 3.40 | t | 10.1 |
| H-7 | 7.08 | s | |
| H-9α | 2.32 | m | |
| H-9β | 2.95 | m | |
| H-13α | 2.05 | m | |
| H-13β | 1.60 | m | |
| H-14a | 4.94 | s | |
| H-14b | 4.94 | s | |
| H-15 | 1.35 | s |
Table 2.2: ¹³C-NMR Spectral Data
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 62.8 |
| 2 | 26.8 |
| 3 | 36.4 |
| 4 | 134.8 |
| 5 | 49.6 |
| 6 | 198.2 |
| 7 | 145.2 |
| 8 | 125.4 |
| 9 | 45.9 |
| 10 | 148.9 |
| 11 | 138.8 |
| 12 | 108.2 |
| 13 | 23.5 |
| 14 | 110.6 |
| 15 | 16.8 |
Table 2.3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Peaks/Signals |
| IR (Infrared) | 1671 cm⁻¹ (α,β-unsaturated ketone), 1245, 905, 798 cm⁻¹ (epoxide) |
| MS (Mass Spectrometry) | M⁺ at m/z 246 |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage Conditions: For long-term storage, the compound should be kept at 2-8°C in a tightly sealed container.[4] It is important to protect it from light and moisture.[4]
-
Shipping: The compound is stable for shipment at ambient temperatures.[4]
-
Shelf Life: When stored under the recommended conditions, the analytical standard has a shelf life of approximately 3 years.
Experimental Protocols
The following protocols are based on the methodology described for the isolation and characterization of this compound.
Isolation from Commiphora holtziana Resin
The isolation of this compound involves a multi-step chromatographic process.
Methodology:
-
Extraction: The resin of Commiphora holtziana is extracted with ethanol at room temperature.
-
Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica (B1680970) gel column, using a gradient of petroleum ether and ethyl acetate.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by semi-preparative HPLC on a silica gel column.
-
Preparative Thin-Layer Chromatography (PTLC): The final purification is achieved by PTLC on silica gel plates with multiple developments.
Structural Characterization
The structure of the purified compound is confirmed using standard spectroscopic techniques.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule. 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the α,β-unsaturated ketone and the epoxide ring.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and mechanisms of action of this compound. However, related furanosesquiterpenoids isolated from Commiphora species have been reported to exhibit various biological effects, including anti-inflammatory, antioxidant, and antifungal activities. The presence of the epoxide and α,β-unsaturated ketone moieties suggests potential reactivity and biological activity that warrant further investigation.
Future research should focus on screening this compound for a range of biological activities, such as cytotoxic, anti-inflammatory, and antimicrobial effects. Should any significant activity be observed, subsequent studies would be necessary to elucidate the underlying signaling pathways.
Conclusion
This compound is a well-characterized sesquiterpenoid from Commiphora holtziana. This guide provides a solid foundation of its chemical properties, spectroscopic data, and established laboratory protocols. The information presented herein is intended to facilitate further research into the potential applications of this compound in drug discovery and development. The lack of data on its biological activity and stability under various conditions highlights key areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound,标准品,CAS号:383368-24-9 | CAS:383368-24-9 | 瑞达恒辉 [henghuimall.com]
- 3. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
Literature review on the bioactivity of furanogermacrene compounds
A Technical Guide for Researchers and Drug Development Professionals
Furanogermacrenes represent a significant class of sesquiterpenoid compounds characterized by a germacrane (B1241064) skeleton fused with a furan (B31954) ring. Predominantly isolated from medicinal plants, particularly those of the Curcuma genus and the resin of Commiphora myrrha (myrrh), these natural products have garnered substantial interest for their diverse and potent biological activities. This guide provides a comprehensive review of the current literature on the bioactivity of key furanogermacrene compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and development efforts.
Bioactivities of Furanogermacrene Compounds
Furanogermacrenes exhibit a broad spectrum of pharmacological effects. The most extensively studied activities include cytotoxicity against various cancer cell lines, inhibition of key inflammatory mediators, and antimicrobial action against a range of pathogens.
Anticancer Activity
Several furanogermacrene compounds have demonstrated notable antiproliferative and pro-apoptotic effects in preclinical studies. Their mechanism often involves the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.
Key compounds and their reported activities include:
-
Curzerenone (B144611) : This compound has shown potent, dose-dependent antiproliferative effects against drug-resistant human lung carcinoma cells, with a reported IC50 of 24 µM.[1] Its anticancer effects are attributed to the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential.[1]
-
Curzerene (B231402) : In studies on human lung adenocarcinoma cells (SPC-A1), curzerene exhibited time- and dose-dependent antiproliferative activity.[2] The IC50 values were reported as 403.8 µM, 154.8 µM, and 47.0 µM for 24, 48, and 72-hour treatments, respectively.[2] The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis.[2]
-
Furanodiene (B1217673) : Recognized as a multitarget terpenoid, furanodiene demonstrates broad antitumor activity.[3] It exerts its effects by inducing apoptosis and modulating key oncogenic signaling pathways, including NF-κB, MAPK/ERK, and PI3K/Akt.[3]
-
Furanodienone (B1239088) : This compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in human colorectal cancer cells.[4]
Table 1: Anticancer Activity of Furanogermacrene Compounds
| Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |
| Curzerenone | Gemcitabine-resistant lung carcinoma | MTT | Not Specified | 24 µM | [1] |
| Curzerenone | H69AR (lung cancer) | MTT | Not Specified | 9 µM | [5] |
| Curzerene | SPC-A1 (human lung adenocarcinoma) | MTT | 24 | 403.8 µM | [2] |
| Curzerene | SPC-A1 (human lung adenocarcinoma) | MTT | 48 | 154.8 µM | [2] |
| Curzerene | SPC-A1 (human lung adenocarcinoma) | MTT | 72 | 47.0 µM | [2] |
Anti-inflammatory Activity
Furanogermacrenes effectively mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.
-
Furanodien-6-one : Isolated from Commiphora erythraea, this compound has been shown to reduce the production of NO and pro-inflammatory cytokines (IL-6, IL-23, IL-17, TGF-β, INF-γ) in lipopolysaccharide (LPS)-stimulated microglial cells.[6] It also demonstrates strong anti-inflammatory properties in vivo by inhibiting TNF-α and IL-1β expression in the brain and liver.[6]
-
Furanodiene : In vitro studies have demonstrated its anti-inflammatory activity, with one report showing an IC50 value of 12.99 ± 0.140 µg/mL in an unspecified assay, compared to the standard diclofenac (B195802) sodium (1.93 ± 0.033 µg/mL).[3]
-
Furanodienone : A major component of ginger, furanodienone alleviates gut inflammation by acting as a selective ligand for the pregnane (B1235032) X receptor (PXR), which in turn suppresses the production of pro-inflammatory cytokines.[7][8]
Table 2: Anti-inflammatory Activity of Furanogermacrene Compounds
| Compound | Model System | Key Findings | Reference |
| Furanodien-6-one | LPS-stimulated BV-2 microglial cells | Halved NO generation; markedly reduced IL-6, IL-23, IL-17, TGF-β, INF-γ. | [6] |
| Furanodienone | Mouse model of gut inflammation | Potent, PXR-dependent anti-inflammatory effects specific to the colon. | [7] |
| Furanodiene | in vitro assay | IC50 = 12.99 µg/mL (compared to Diclofenac IC50 = 1.93 µg/mL). | [3] |
| MyrLiq® (high furanodiene extract) | Human subjects with joint pain | Exhibited prominent analgesic activity (70.57% inhibition at 100 mg/kg). | [9] |
Antimicrobial Activity
The oleo-gum resin of Commiphora myrrha, a rich source of furanosesquiterpenes including furanogermacrenes, has been traditionally used for its antimicrobial properties.[10][11]
-
Commiphora myrrha Extracts : Extracts have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[10][12] An extract obtained by matrix solid-phase dispersion (MSPD) showed MIC values of 156.25 µg/mL against Gram-positive bacteria and fungi, and 312.5 µg/mL against Gram-negative bacteria.[10] Ethanolic extracts have shown complete inhibition of S. aureus, E. coli, and P. aeruginosa at concentrations of 60-80 mg/mL. The mechanism may involve the inhibition of bacterial DNA gyrase.[10]
Table 3: Antimicrobial Activity of Furanogermacrene-Rich Extracts
| Source / Extract | Test Organism(s) | Assay | MIC / Activity | Reference |
| C. myrrha MSPD Extract | Gram-positive bacteria | MIC | 156.25 µg/mL | [10] |
| C. myrrha MSPD Extract | Gram-negative bacteria | MIC | 312.5 µg/mL | [10] |
| C. myrrha MSPD Extract | Fungi | MIC | 156.25 µg/mL | [10] |
| C. myrrha Ethanolic Extract | S. aureus, E. coli, P. aeruginosa | Broth Dilution | 100% inhibition at 60-80 mg/mL |
Mechanisms of Action & Signaling Pathways
The bioactivities of furanogermacrenes are underpinned by their ability to modulate multiple cellular signaling pathways, primarily those related to apoptosis and inflammation.
Apoptosis Induction
A key anticancer mechanism of furanogermacrenes is the induction of programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of caspases that ultimately leads to cell dismantling.[13][14] Furanogermacrenes can trigger the intrinsic (mitochondrial) pathway of apoptosis.
This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a loss of mitochondrial membrane potential (MMP).[1] This disruption causes the release of pro-apoptotic proteins from the mitochondria, activating the caspase cascade. The process is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1]
Caption: Intrinsic apoptosis pathway induced by furanogermacrenes.
Modulation of Inflammatory Pathways
Furanogermacrenes exert anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of inflammation.[15][16]
In response to stimuli like LPS, the canonical NF-κB pathway is activated, leading to the phosphorylation and degradation of the inhibitor protein IκBα.[17] This frees the NF-κB dimer (typically p50/RelA) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, and cytokines like TNF-α and IL-6.[15][16] Furanogermacrenes, such as curzerenone and furanodien-6-one, have been shown to inhibit this pathway, thus preventing the expression of these inflammatory mediators.[1][6] The MAPK pathway, which includes ERK and p38, often acts upstream or in parallel with NF-κB and is also a target for inhibition by these compounds.[1][3]
Caption: Inhibition of NF-κB and MAPK inflammatory signaling.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of bioactivity. The following are detailed methodologies for key assays cited in the study of furanogermacrenes.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[18] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[19]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furanogermacrene compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.[18] A reference wavelength of >650 nm may be used to subtract background absorbance.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the level of nitrite (B80452), a stable product of NO, in culture supernatants of LPS-stimulated macrophages using the Griess reagent. A reduction in nitrite levels indicates inhibition of iNOS activity or expression.[22]
Protocol:
-
Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 18-24 hours.[22][23]
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the furanogermacrene compound. Incubate for 1-4 hours.[23]
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 20-24 hours at 37°C and 5% CO₂.[22][24]
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.[22][25]
-
Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light.[26] Measure the absorbance at 540-550 nm.[24][26]
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Antimicrobial Susceptibility: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]
Protocol:
-
Reagent Preparation: Prepare a 2-fold serial dilution of the furanogermacrene compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[28]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.[29]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microbes in broth only) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[27][30]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[27]
Conclusion and Future Perspectives
Furanogermacrene compounds have demonstrated significant potential as bioactive agents, with compelling evidence supporting their anticancer, anti-inflammatory, and antimicrobial activities. Their ability to modulate critical cellular pathways like apoptosis, NF-κB, and MAPK signaling highlights their therapeutic promise. However, much of the research remains in the preclinical stage.
Future research should focus on several key areas:
-
Isolation and Characterization: Continued efforts to isolate and identify new furanogermacrene derivatives from natural sources.
-
Mechanism of Action: Deeper investigation into the specific molecular targets and the intricate crosstalk between signaling pathways.
-
In Vivo Efficacy and Safety: Rigorous evaluation of the most promising compounds in animal models to establish their efficacy, pharmacokinetic profiles, and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to optimize potency and reduce potential toxicity, paving the way for the development of novel therapeutics for cancer and inflammatory diseases.
The comprehensive data and standardized protocols presented in this guide aim to facilitate these future endeavors, ultimately translating the therapeutic potential of furanogermacrenes into clinical applications.
References
- 1. Anticancer effects of curzerenone against drug-resistant human lung carcinoma cells are mediated via programmed cell death, loss of mitochondrial membrane potential, ROS, and blocking the ERK/MAPK and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antitumor Effects of Curzerene from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jbuon.com [jbuon.com]
- 6. Furanodien-6-one from Commiphora erythraea inhibits the NF-κB signalling and attenuates LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An abundant ginger compound furanodienone alleviates gut inflammation via the xenobiotic nuclear receptor PXR in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 25. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 29. Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology [scribd.com]
- 30. rr-asia.woah.org [rr-asia.woah.org]
Methodological & Application
Application Notes and Protocols for the Extraction of 1,2-Epoxy-10(14)-furanogermacren-6-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and isolation of the sesquiterpenoid 1,2-Epoxy-10(14)-furanogermacren-6-one, a compound of interest for its potential biological activities. The protocol is compiled from established methodologies for the isolation of furanogermacrenes and related sesquiterpenoids from the oleo-gum resins of Commiphora species, primarily Commiphora holtziana and Commiphora myrrha.
Introduction
This compound is a furanogermacrane-type sesquiterpenoid that has been successfully isolated from the resin of Commiphora holtziana[1][2][3]. A structurally related compound, rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one, has been identified in the resin of Commiphora myrrha[4][5][6]. The extraction of these compounds typically involves solvent extraction of the dried and ground resin, followed by chromatographic purification steps to isolate the target molecule. The choice of solvent and chromatographic conditions is critical for achieving a successful separation and a good yield of the desired compound.
Experimental Protocols
The following protocol outlines a general procedure for the extraction and isolation of this compound from Commiphora resin. This protocol is a composite of several reported methods and may require optimization based on the specific resin sample and available laboratory equipment.
1. Plant Material and Preparation
-
Source: Oleo-gum resin of Commiphora holtziana or Commiphora myrrha.
-
Preparation: The resin should be air-dried to reduce moisture content and then finely ground to a powder to increase the surface area for efficient solvent extraction.
2. Extraction
Two primary methods of solvent extraction are commonly employed: maceration and successive solvent extraction.
Method A: Maceration with a Single Solvent
This method is suitable for a targeted extraction if the polarity of the target compound is well-understood.
-
Solvent Selection: Based on published literature, ethanol (B145695) or ethyl acetate (B1210297) are effective solvents for extracting furanosesquiterpenoids from Commiphora resins[1][5][7]. Dichloromethane (B109758) has also been used for the initial extraction[8].
-
Procedure:
-
Submerge the ground resin in the chosen solvent (e.g., ethanol) in a sealed container. A common ratio is 1:10 (w/v) of resin to solvent.
-
Allow the mixture to stand at room temperature for a period of 2 to 7 days, with occasional agitation to ensure thorough extraction[1][5].
-
After the maceration period, filter the mixture to separate the solvent extract from the solid resin residue.
-
The extraction process can be repeated with fresh solvent to maximize the yield.
-
Combine the filtered extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Method B: Successive Solvent Extraction
This method is useful for a broader fractionation of the resin components based on polarity.
-
Solvent Sequence: A typical sequence starts with a nonpolar solvent and progresses to more polar solvents (e.g., hexane (B92381) -> dichloromethane -> ethyl acetate -> acetone (B3395972) -> methanol)[9][10].
-
Procedure:
-
Begin by extracting the ground resin with the least polar solvent (e.g., hexane) using the maceration technique described above.
-
After filtration, the resin residue is then extracted with the next solvent in the polarity sequence.
-
This process is repeated with each solvent until the final, most polar solvent has been used.
-
Each solvent fraction is collected and concentrated separately to yield a series of crude extracts with varying polarities. The target compound, this compound, is expected to be in the less polar to moderately polar fractions (e.g., hexane, dichloromethane, or ethyl acetate extracts).
-
3. Purification
The crude extract containing the target compound is a complex mixture and requires further purification, typically through column chromatography.
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the separation of sesquiterpenoids from Commiphora extracts[7][8][10].
-
Mobile Phase: A gradient of nonpolar to moderately polar solvents is used to elute the compounds from the column. A common mobile phase system is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing during the separation[10].
-
Procedure:
-
Prepare a silica gel column of an appropriate size for the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).
-
For TLC analysis, use silica gel plates and a mobile phase similar to the one used for the column chromatography. Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions that contain the target compound, as indicated by TLC analysis against a reference standard if available.
-
The combined fractions may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound[7][8].
-
4. Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
Data Presentation
The following table summarizes the different extraction and purification strategies reported in the literature for the isolation of sesquiterpenoids from Commiphora species.
| Plant Source | Extraction Solvent(s) | Extraction Method | Purification Technique(s) | Reference(s) |
| Commiphora holtziana | Ethanol | Maceration at room temperature for 2 days | Chromatography | [1] |
| Commiphora holtziana | Hexane, Dichloromethane, Acetone, Methanol | Successive Solvent Extraction | Column Chromatography (Silica gel), GC-MS | [9][10] |
| Commiphora myrrha | Ethyl Acetate | Maceration at room temperature for 1 week | Not specified in abstract | [5] |
| Commiphora myrrha | Ethanol | Not specified | Liquid-liquid partition, Silica & RP18 flash chromatography, CPC, Preparative HPLC | [7] |
| Commiphora myrrha | Dichloromethane | Not specified | Column Chromatography (Silica gel, ODS, Sephadex LH-20), Semi-preparative HPLC | [8] |
Visualizations
Experimental Workflow for Extraction and Isolation
References
- 1. Novel Sesquiterpene, 1,2-Epoxyfurano-L0 (15) - Germacren-6-One, The Resin of Engl. | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Chemical Compounds [scribd.com]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Furanosesquiterpenoids of Commiphora myrrha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Sesquiterpenoids from resin of Commiphora myrrha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 10. fornis.net [fornis.net]
HPLC-UV method for quantification of 1,2-Epoxy-10(14)-furanogermacren-6-one
An HPLC-UV method has been developed for the quantification of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpene lactone of interest to researchers in natural product chemistry and drug development. This application note provides a comprehensive protocol for the analysis, including sample preparation, chromatographic conditions, and method validation, ensuring reliable and accurate quantification in various sample matrices.
Application Note
Introduction
This compound is a sesquiterpene lactone found in certain plant species and is investigated for its potential biological activities. Accurate quantification of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and standardization of extracts. The developed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method offers a sensitive, specific, and robust approach for this purpose.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) allows for efficient separation. The quantification is achieved by detecting the analyte using a UV detector at its maximum absorption wavelength, which is determined to be 210 nm. The peak area of the analyte is proportional to its concentration in the sample.
Experimental Protocol
1. Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Centrifuge.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid (analytical grade).
-
Solvents for extraction such as chloroform, dichloromethane, ethyl acetate, and DMSO may be used depending on the sample matrix.[1][4]
2. Chromatographic Conditions
The separation is performed on a C18 column with gradient elution.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-10 min: 30-50% B10-20 min: 50-70% B20-25 min: 70-30% B25-30 min: 30% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 210 nm |
| Injection Vol. | 10 µL |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation
-
Plant Material:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 25 mL of methanol and sonicate for 30 minutes.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Formulations (e.g., Creams):
-
Accurately weigh an amount of the formulation equivalent to approximately 1 mg of the active compound.
-
Dissolve in a suitable solvent and perform liquid-liquid extraction if necessary to remove interfering matrix components.[6]
-
Filter the final extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
5. Method Validation
The method was validated according to the International Conference on Harmonisation (ICH) guidelines.[7]
-
System Suitability: The system suitability was evaluated by injecting the standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
Linearity: The linearity was assessed by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
-
Precision: Intra-day and inter-day precision were determined by analyzing three different concentrations of the standard solution on the same day and on three different days, respectively.[7]
-
Accuracy: The accuracy was evaluated by a recovery study using the standard addition method. Known amounts of the standard were added to a blank matrix, and the recovery was calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[8]
-
Specificity: The specificity of the method was confirmed by analyzing a blank matrix to ensure no interference at the retention time of the analyte.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Ret. Time | ≤ 2.0% | 0.3% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 378.5 |
| 50 | 755.2 |
| 100 | 1510.9 |
| Regression Eq. | y = 15.09x + 0.15 |
| Correlation (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy Data
| Conc. (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| 5 | 1.5 | 1.8 | 99.2 |
| 25 | 1.1 | 1.4 | 101.5 |
| 75 | 0.9 | 1.2 | 98.8 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Visualization
Caption: HPLC quantification workflow.
References
- 1. This compound | CAS 383368-24-9 | ScreenLib [screenlib.com]
- 2. This compound,标准品,CAS号:383368-24-9 | CAS:383368-24-9 | 瑞达恒辉 [henghuimall.com]
- 3. This compound(分析标准品) - CAS:383368-24-9 - 北京博奥拓达科技有限公司 [bjbiotopped.com]
- 4. theclinivex.com [theclinivex.com]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Sesquiterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpenoids, a diverse class of 15-carbon isoprenoids derived from plants, exhibit a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] Their complex structures and multiple mechanisms of action make them promising candidates for the development of novel anticancer therapeutics.[1][4] Accurate and reproducible in vitro cytotoxicity testing is a critical first step in the evaluation of these natural products.
These application notes provide detailed protocols for assessing the cytotoxic activity of sesquiterpenoids using common colorimetric and fluorometric assays: the MTT, AlamarBlue®, and LDH assays. Additionally, representative data and a summary of the apoptotic signaling pathways often implicated in sesquiterpenoid-induced cell death are presented.
Data Presentation: Cytotoxicity of Sesquiterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various sesquiterpenoids against several human cancer cell lines, providing a comparative overview of their cytotoxic potential.
| Sesquiterpenoid | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Parthenolide | HepG2 | Liver | Not Specified | 50.89 | [5] |
| Eremantholide C | Caco-2 | Colon | Not Specified | 0.28 | [5] |
| Goyazensolide | Caco-2 | Colon | Not Specified | 0.96 | [5] |
| α-Humulene (HUM) | Caco-2 | Colon | 72 | ~25 | [6] |
| β-Caryophyllene Oxide (CAO) | Caco-2 | Colon | 72 | ~50 | [6] |
| trans-Nerolidol (NER) | Caco-2 | Colon | 72 | ~40 | [6] |
| Dehydrocostuslactone | HepG2 | Liver | Not Specified | 1.6-3.5 µg/mL | [7] |
| Dehydrocostuslactone | HeLa | Cervical | Not Specified | 1.6-3.5 µg/mL | [7] |
| Dehydrocostuslactone | OVCAR-3 | Ovarian | Not Specified | 1.6-3.5 µg/mL | [7] |
| Costunolide | HepG2 | Liver | Not Specified | 1.6-3.5 µg/mL | [7] |
| Costunolide | HeLa | Cervical | Not Specified | 1.6-3.5 µg/mL | [7] |
| Costunolide | OVCAR-3 | Ovarian | Not Specified | 1.6-3.5 µg/mL | [7] |
| Goniothalamin | Saos-2 | Osteosarcoma | 72 | 0.62±0.06 µg/ml | [8] |
| Goniothalamin | A549 | Lung | 72 | 2.01±0.28 µg/ml | [8] |
| Goniothalamin | UACC-732 | Breast | 72 | 1.25±0.11 µg/ml | [8] |
| Goniothalamin | MCF-7 | Breast | 72 | 1.33±0.04 µg/ml | [8] |
| Goniothalamin | HT29 | Colorectal | 72 | 1.03±0.09 µg/ml | [8] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
Materials:
-
96-well flat-bottom plates
-
Test sesquiterpenoid compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the sesquiterpenoid, typically DMSO) and a negative control (medium only).[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[5][11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
AlamarBlue® (Resazurin) Assay
The AlamarBlue® assay is a fluorometric/colorimetric assay that uses the redox indicator resazurin (B115843) to measure cell viability.[12][13] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12][13]
Materials:
-
96-well black-walled, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)
-
Test sesquiterpenoid compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
AlamarBlue® reagent
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the sesquiterpenoid compound as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
AlamarBlue® Addition: Add AlamarBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[14]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[12][14] Longer incubation times can increase sensitivity.[14]
-
Measurement: Measure fluorescence with excitation at 540-570 nm and emission at 580-610 nm, or measure absorbance at 570 nm with a reference wavelength of 600 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16][17]
Materials:
-
96-well plates
-
Test sesquiterpenoid compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the sesquiterpenoid compound as described in the previous protocols. Include the following controls:
-
Incubation: Incubate for the desired exposure time.
-
Supernatant Transfer: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes to pellet any detached cells.[19] Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][19]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).[20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing of sesquiterpenoids.
Caption: Apoptotic signaling pathway induced by cytotoxic sesquiterpenoids.
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. japsonline.com [japsonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols for 1,2-Epoxy-10(14)-furanogermacren-6-one as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-Epoxy-10(14)-furanogermacren-6-one as an analytical standard. This sesquiterpenoid, isolated from the resin of Commiphora holtziana, is a valuable tool for the quantification of related natural products and for the investigation of their biological activities.
Physicochemical Properties
This compound is a sesquiterpenoid compound with the following properties:
| Property | Value |
| CAS Number | 383368-24-9 |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.3 g/mol |
| Appearance | Oil |
| Purity (as analytical standard) | ≥98% (HPLC) |
| Source | Resin of Commiphora holtziana Engl. |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | 2-8°C in a closed container, away from light and moisture |
Application Note 1: Quantification of Furanogermacrenones in Commiphora Resin
Introduction
This application note describes a representative method for the quantification of furanogermacrenone-type sesquiterpenoids in the oleo-gum resin of Commiphora species using this compound as an analytical standard. The protocol is based on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a common and reliable technique for the analysis of these compounds.
Experimental Protocol: HPLC-DAD Method for Quantification
This protocol is a representative method adapted from established procedures for the analysis of sesquiterpenoids in Commiphora resins.
1. Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound analytical standard.
-
Dissolve in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Commiphora resin):
-
Accurately weigh 100 mg of powdered Commiphora resin.
-
Extract with 10 mL of methanol by ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-DAD Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80-100% B; 30-35 min, 100% B; 35-40 min, 100-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Identify the corresponding peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of the analyte in the sample extract using the regression equation from the calibration curve.
Experimental Workflow
Application Notes and Protocols for Evaluating Natural Product Efficacy Using Cell Culture Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a rich source of bioactive compounds with therapeutic potential.[1] Cell culture-based assays are fundamental tools for the initial screening and mechanistic evaluation of these products, offering a controlled environment to study their effects on cellular processes.[2][3] These in vitro models are essential for assessing cytotoxicity and specific bioactivities such as anti-inflammatory, antioxidant, and anti-cancer effects before proceeding to more complex preclinical and clinical studies.[4][5] This document provides detailed protocols for key cell-based assays, guidelines for data presentation, and visual representations of common signaling pathways and experimental workflows.
Preparation of Natural Product Extracts for Cell Culture
A critical first step is the preparation of a sterile, soluble, and standardized extract that is compatible with cell culture media.[6][7]
Protocol 1: General Extraction and Stock Solution Preparation
-
Extraction:
-
Grind the dried plant material into a fine powder.
-
Perform solvent extraction using an appropriate solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/methanol) to capture compounds of varying polarities.[6] The choice of solvent is critical as it will determine the profile of extracted compounds.[6]
-
The extraction can be performed by maceration, percolation, or more advanced methods like supercritical fluid extraction.[7][8]
-
After extraction, filter the mixture to remove solid plant debris.
-
Evaporate the solvent completely using a rotary evaporator to obtain a crude extract.[6]
-
-
Stock Solution Preparation:
-
Weigh the dried extract and dissolve it in a small amount of a biocompatible solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should typically be non-toxic to the cells (e.g., <0.5% v/v for DMSO).
-
Create a high-concentration stock solution (e.g., 10-100 mg/mL).
-
-
Sterilization:
-
Storage:
-
Store the sterile stock solution in aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
-
Experimental Workflow
The following diagram outlines the general workflow for screening natural product efficacy.
Caption: General workflow for natural product efficacy testing.
Cytotoxicity Assays
Before evaluating the therapeutic efficacy of a natural product, its cytotoxicity must be determined to identify a suitable concentration range for subsequent experiments.
MTT Assay (Cell Viability)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2][5] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[10]
Protocol 2: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the natural product extract. Include a vehicle control (medium with the solvent used for the extract, e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate (B86563) Dehydrogenase (LDH) Assay (Cytotoxicity)
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12]
Protocol 3: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) after a specified incubation period.[12]
-
Calculation: Calculate the percentage of cytotoxicity based on controls for low and high LDH release.
Data Presentation: Cytotoxicity
Summarize the results in a table to clearly present the half-maximal inhibitory concentration (IC₅₀) values.
| Natural Product Extract | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µg/mL) |
| Extract A | MCF-7 | MTT | 48 | 55.2 ± 4.1 |
| Extract A | MCF-7 | LDH | 48 | 78.9 ± 6.3 |
| Extract B | HepG2 | MTT | 48 | 120.5 ± 9.8 |
| Extract B | HepG2 | LDH | 48 | 150.1 ± 11.2 |
Functional Assays
Based on the IC₅₀ values, select non-cytotoxic concentrations of the natural product to evaluate its specific biological activities.
Anti-inflammatory Assays
These assays often measure the ability of a natural product to inhibit the production of inflammatory mediators in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture: Use macrophage cell lines like RAW 264.7. Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of the natural product extract for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Antioxidant Assays
Cell-based antioxidant assays measure the ability of a compound to mitigate oxidative stress within a cellular environment.[13][14][15]
Protocol 5: Cellular Antioxidant Activity (CAA) Assay
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and incubate until confluent.
-
Loading: Wash the cells and incubate them with a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[16]
-
Treatment: Add various concentrations of the natural product extract.
-
Induction of Oxidative Stress: Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[14]
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculation: Calculate the CAA value by comparing the fluorescence curves of the treated and control wells.
Anti-cancer Assays
Beyond cytotoxicity, specific anti-cancer effects like the induction of apoptosis can be investigated.
Protocol 6: Caspase-Glo® 3/7 Assay (Apoptosis)
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a cancer cell line of interest.
-
Assay Procedure: Use a commercial Caspase-Glo® 3/7 assay kit. Add the reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours. The reagent contains a luminogenic caspase-3/7 substrate, which, when cleaved by active caspases, generates a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.
Data Presentation: Functional Assays
Present the quantitative results from functional assays in a clear, tabular format.
| Assay | Cell Line | Treatment | Result (e.g., % Inhibition, Fold Change) |
| Griess Assay | RAW 264.7 | Extract A (10 µg/mL) + LPS | 65% reduction in NO |
| CAA Assay | HepG2 | Extract B (20 µg/mL) | 50% reduction in ROS |
| Caspase-3/7 Assay | MCF-7 | Extract A (50 µg/mL) | 3.5-fold increase in activity |
Signaling Pathway Analysis
To understand the mechanism of action, it is crucial to investigate how natural products modulate key cellular signaling pathways involved in processes like proliferation, inflammation, and apoptosis.[17][18][19]
Common Signaling Pathways Modulated by Natural Products
Natural compounds often target multiple signaling pathways.[20] Key pathways include:
-
NF-κB Pathway: A central regulator of inflammation and cell survival.[20]
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.[20]
-
PI3K/Akt Pathway: A critical pathway for cell survival and growth.[21]
Visualization of Signaling Pathways
The following diagrams illustrate these key pathways.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway in inflammation.
MAPK/ERK Signaling Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Anticancer Activity of Natural Products Using a Novel 3D Culture Model | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Modern and effective methods in the development of natural products | PPTX [slideshare.net]
- 8. nativeextracts.com [nativeextracts.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 13. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the antioxidant capacity of natural products: A review on chemical and cellular-based assays [agris.fao.org]
- 16. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 17. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 19. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Epoxidation of Germacrene-Type Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the epoxidation of germacrene-type sesquiterpenes, a critical transformation in the synthesis of various biologically active compounds. The following sections detail common reagents, experimental protocols, and key considerations for achieving desired regioselectivity and stereoselectivity.
Introduction to Germacrene Epoxidation
Germacrene-type sesquiterpenes are a class of natural products characterized by a 10-membered carbon ring. Their flexible macrocyclic structure and multiple double bonds make them versatile precursors for the synthesis of more complex sesquiterpenoids, such as eudesmanes, guaianes, and cadinenes. Epoxidation of the endocyclic or exocyclic double bonds is often a key strategic step in these synthetic pathways. The regioselectivity of the epoxidation can determine the subsequent cyclization pathways and the final stereochemistry of the product. Common epoxidizing agents for germacrenes include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and dioxiranes such as dimethyldioxirane (B1199080) (DMDO). Enzymatic methods, for instance using germacrene A oxidase, also play a crucial role in biological systems.
Chemical Epoxidation Methods
Peroxy Acid Epoxidation (e.g., m-CPBA)
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for the epoxidation of alkenes.[1] The reaction is typically stereospecific, proceeding via a concerted "butterfly" transition state, where the oxygen atom is delivered to one face of the double bond.[2] In the case of germacrenes, the conformational flexibility of the 10-membered ring can lead to the formation of diastereomeric epoxides, depending on which face of the double bond is more accessible.
General Experimental Protocol for m-CPBA Epoxidation of a Germacrene-Type Sesquiterpene:
-
Dissolution: Dissolve the germacrene substrate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer. The concentration is typically in the range of 0.05–0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add solid m-CPBA (1.1–1.5 eq) portion-wise to the stirred solution over 5–10 minutes. The purity of commercial m-CPBA is often around 70-77%, so the amount should be adjusted accordingly.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1–4 hours.
-
Quenching: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial solvent).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to isolate the desired epoxide(s).
Dioxirane Epoxidation (e.g., DMDO)
Dimethyldioxirane (DMDO) is a powerful yet mild epoxidizing agent.[3] It is particularly useful for sensitive substrates as the reaction proceeds under neutral conditions and the only byproduct is acetone (B3395972).[3][4] DMDO is highly reactive and must be prepared fresh and stored as a dilute solution in acetone.[3]
General Experimental Protocol for DMDO Epoxidation of a Germacrene-Type Sesquiterpene:
-
Preparation of DMDO solution: A solution of DMDO in acetone (typically ~0.05–0.1 M) is prepared by the reaction of acetone with Oxone® (potassium peroxymonosulfate) in a buffered aqueous solution.[5] The concentration of the prepared DMDO solution should be determined prior to use.
-
Dissolution: Dissolve the germacrene substrate (1.0 eq) in acetone or a co-solvent like dichloromethane in a round-bottom flask.
-
Cooling: Cool the substrate solution to the desired temperature, typically ranging from -20 °C to room temperature.
-
Reagent Addition: Add the freshly prepared DMDO solution (1.1–2.0 eq) dropwise to the stirred substrate solution.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are often rapid, sometimes completing within minutes to an hour.
-
Work-up: Once the reaction is complete, the solvent (acetone) and any excess DMDO (which decomposes to acetone) can be removed under reduced pressure.[3] This often yields a relatively clean crude product.
-
Purification: If necessary, the crude epoxide can be further purified by silica gel column chromatography.
Quantitative Data on Germacrene Epoxidation
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| (+)-Shiromool | m-CPBA | CH₂Cl₂ | 0 to rt | - | 84 (combined) | 4:1 | [6] |
Note: Detailed quantitative data for the epoxidation of various specific germacrene-type sesquiterpenes is often embedded within broader synthetic studies. The table will be populated with more examples as specific protocols are identified.
Enzymatic Epoxidation
In biological systems, the epoxidation of germacrenes is a key step in the biosynthesis of many sesquiterpene lactones.[7] This transformation is often catalyzed by cytochrome P450 monooxygenases, such as germacrene A oxidase (GAO).[7] These enzymatic reactions are highly regio- and stereoselective. For example, the position of enzyme-mediated epoxidation on the germacrene skeleton can determine whether the subsequent cyclization leads to a guaiane (B1240927) or a eudesmane (B1671778) framework.[8] A C4-C5 epoxide can lead to a guaiane skeleton, while a C1-C10 epoxide can result in a eudesmane skeleton.[8]
Protocol for In Vitro Enzymatic Epoxidation of Germacrene A:
This is a representative protocol based on the principles of enzymatic reactions with sesquiterpene oxidases.
-
Enzyme Preparation: Obtain a purified or partially purified preparation of germacrene A oxidase (GAO), for example, from chicory roots or expressed in a recombinant host like yeast.[8]
-
Reaction Buffer: Prepare a suitable reaction buffer, typically a phosphate (B84403) or TRIS buffer at a pH optimum for the enzyme (e.g., pH 7.0–7.5), containing necessary cofactors such as NADPH and a NADPH-regenerating system.
-
Substrate Addition: Add a solution of germacrene A (often dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol) to the reaction buffer to a final concentration typically in the low micromolar range.
-
Enzyme Reaction Initiation: Initiate the reaction by adding the GAO enzyme preparation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a period ranging from 30 minutes to several hours.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate or hexane. Vortex the mixture thoroughly to extract the products.
-
Analysis: Centrifuge the mixture to separate the phases. Analyze the organic phase by GC-MS to identify the epoxidized products.
Visualizing the Workflow and Reaction
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Dimethyldioxirane - Wikipedia [en.wikipedia.org]
- 4. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Epoxy-10(14)-furanogermacren-6-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,2-Epoxy-10(14)-furanogermacren-6-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The synthesis typically involves the epoxidation of the corresponding precursor, 10(14)-furanogermacren-6-one. This is achieved by treating the precursor with an oxidizing agent, most commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction selectively targets the 1,2-double bond of the germacrene core.
Q2: What are the key reaction parameters that influence the yield and purity of the final product?
A2: Several factors can significantly impact the success of the synthesis:
-
Choice of Oxidizing Agent: While m-CPBA is widely used, other peroxy acids can be employed. The reactivity and selectivity can vary, affecting the yield and side-product formation.
-
Reaction Temperature: Epoxidations are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used to prevent the opening of the newly formed epoxide ring.[1]
-
Stoichiometry of the Oxidizing Agent: Using a slight excess of the oxidizing agent is typical to ensure complete conversion of the starting material. However, a large excess can lead to over-oxidation and other side reactions.
-
Work-up Procedure: Proper quenching of the excess oxidizing agent and removal of the acidic byproduct (e.g., meta-chlorobenzoic acid) is crucial for isolating a pure product.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A significant side reaction to consider is the Baeyer-Villiger oxidation.[2][3][4] This reaction involves the oxidation of the ketone functional group in the starting material or product by the peroxy acid, leading to the formation of a lactone.[2][3][4] The migratory aptitude of the adjacent carbon atoms influences the regioselectivity of this rearrangement.[5] Additionally, over-oxidation at other sites in the molecule can occur if the reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
Q5: What are the recommended storage conditions for this compound?
A5: The compound should be stored at 2-8°C in a closed container, protected from light and moisture to ensure its stability over a prolonged period.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive m-CPBA: m-CPBA can degrade over time, especially if not stored properly. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Inappropriate Solvent: Protic solvents can interfere with the reaction. | 1. Use fresh or purified m-CPBA. The purity of commercial m-CPBA is often around 70-77%, with the remainder being m-chlorobenzoic acid. 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature. 3. Ensure the use of a dry, aprotic solvent like dichloromethane or chloroform.[1] |
| Formation of Multiple Products (Low Purity) | 1. Baeyer-Villiger Oxidation: The ketone group is susceptible to oxidation by m-CPBA, leading to lactone byproducts.[2][3][4] 2. Epoxide Ring Opening: Traces of acid or water can catalyze the hydrolysis of the epoxide to a diol. 3. Over-oxidation: Other electron-rich sites in the molecule may have reacted. | 1. Keep the reaction temperature low (0 °C is a good starting point). Use a minimal excess of m-CPBA (e.g., 1.1-1.2 equivalents). 2. Perform the reaction under anhydrous conditions and use a buffered system or a mild base wash during work-up to neutralize any acid. 3. Carefully control the stoichiometry of m-CPBA and the reaction time. |
| Difficulty in Product Purification | 1. Contamination with m-chlorobenzoic acid: This byproduct of the m-CPBA oxidation can be difficult to separate from the desired product. 2. Similar Polarity of Product and Byproducts: Side products may have similar chromatographic behavior to the desired epoxide. | 1. During the work-up, wash the organic layer with a saturated sodium bicarbonate or sodium sulfite (B76179) solution to remove the acidic byproduct.[7][8] m-chlorobenzoic acid can also be precipitated by cooling the reaction mixture.[7] 2. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. |
Experimental Protocols
General Protocol for the Epoxidation of 10(14)-furanogermacren-6-one
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
10(14)-furanogermacren-6-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve 10(14)-furanogermacren-6-one (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Table 1: Example Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Yield | Purity | Notes |
| Temperature | 0 °C | Moderate to High | High | Minimizes side reactions. |
| Room Temperature | High | Moderate | Faster reaction, but may increase byproduct formation. | |
| m-CPBA (equiv.) | 1.1 | Good | High | Ensures complete conversion with minimal side products. |
| >1.5 | Variable | Low | Increased risk of Baeyer-Villiger oxidation and other over-oxidation products. | |
| Solvent | Dichloromethane | Good | Good | Standard aprotic solvent for this reaction. |
| Chloroform | Good | Good | Another suitable aprotic solvent. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. theclinivex.com [theclinivex.com]
- 7. Workup [chem.rochester.edu]
- 8. mcpba workup [groups.google.com]
Technical Support Center: Optimizing HPLC Separation of 1,2-Epoxy-10(14)-furanogermacren-6-one Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 1,2-Epoxy-10(14)-furanogermacren-6-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound isomers?
A1: The primary challenges stem from the structural similarity of the isomers. These compounds are stereoisomers, possessing the same molecular formula and connectivity but differing in the spatial arrangement of atoms. This results in very similar physicochemical properties, making their separation by conventional HPLC methods difficult. Achieving baseline resolution often requires specialized chiral stationary phases and careful optimization of mobile phase conditions.
Q2: What type of HPLC column is most suitable for separating these isomers?
A2: Polysaccharide-based chiral stationary phases (CSPs) are widely regarded as the most effective for separating a broad range of enantiomers and stereoisomers.[1][2] Columns with stationary phases like cellulose (B213188) or amylose (B160209) derivatives often provide the necessary selectivity for resolving closely related isomers.[1][3] It is recommended to screen several different chiral columns to find the one that offers the best selectivity for your specific isomers.
Q3: What are the key mobile phase parameters to optimize for this separation?
A3: The choice of mobile phase is critical for achieving optimal separation. Key parameters to consider include:
-
Solvent Composition: A typical mobile phase for normal-phase chromatography on a chiral column consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as isopropanol (B130326) or ethanol (B145695). The ratio of these solvents directly impacts retention times and resolution.
-
Additives: In some cases, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can improve peak shape and selectivity, particularly if the isomers have ionizable functional groups.
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution. A lower flow rate generally provides better separation but increases analysis time.
Q4: My peaks are tailing. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue in HPLC and can be caused by several factors.[4][5] Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups, are a frequent cause.[5] To address this, you can try:
-
Adding a mobile phase modifier: A small amount of a competitive agent like an acid or base can help to block these active sites.
-
Adjusting mobile phase pH: If your analytes have ionizable groups, adjusting the pH of the mobile phase can suppress ionization and reduce tailing.
-
Using a different column: Columns with end-capping or those made with higher purity silica (B1680970) can reduce silanol interactions.
-
Checking for column contamination: Contamination at the column inlet can also lead to peak distortion. Flushing the column with a strong solvent may resolve the issue.
Q5: I am not seeing any peaks on my chromatogram. What should I check?
A5: The absence of peaks can be due to a number of issues.[5] A systematic check of the HPLC system is necessary:
-
Detector Settings: Ensure the detector is turned on and set to the correct wavelength for your compounds.
-
Sample Preparation: Verify that your sample is properly dissolved in a solvent compatible with the mobile phase and that the concentration is appropriate.
-
System Connections: Check for any loose or broken connections between the detector and the data acquisition system.[5]
-
Mobile Phase Flow: Confirm that the pump is on and that there is sufficient mobile phase in the reservoir.[5][6]
Troubleshooting Guides
Guide 1: Poor Resolution or Co-elution of Isomers
This is one of the most common challenges when separating isomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Screen a variety of chiral stationary phases (e.g., cellulose-based, amylose-based) to find one with better selectivity for your isomers.[1][2] |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the non-polar and polar components of your mobile phase. Small changes can have a significant impact on resolution. |
| Incorrect Temperature | Temperature can affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.[1] |
| Flow Rate Too High | Reduce the flow rate to increase the interaction time between the analytes and the stationary phase, which can improve resolution. |
Guide 2: High Backpressure
Excessive backpressure can damage the HPLC system and the column.[4][5]
| Possible Cause | Troubleshooting Step |
| Column Frit Blockage | Back-flush the column according to the manufacturer's instructions. If the pressure remains high, the frit may need to be replaced. |
| Particulate Contamination | Filter all samples and mobile phases through a 0.45 µm filter before use to prevent particulates from entering the system.[7] Consider using a guard column to protect the analytical column.[8] |
| Precipitation in the System | If using buffered mobile phases, ensure the buffer is soluble in the organic solvent to prevent precipitation when mixing.[9] |
| Tubing Blockage | Systematically disconnect sections of the HPLC system to identify the location of the blockage. |
Guide 3: Baseline Noise or Drift
A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.[4]
| Possible Cause | Troubleshooting Step |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use.[10] Most modern HPLC systems have an online degasser. |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[10] |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary. |
| Leaking Pump Seals | Leaks in the pump can cause pressure fluctuations and a noisy baseline.[4][6] Inspect the pump for any signs of leaks. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
-
Prepare a stock solution of the mixed this compound isomers at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Select a set of chiral columns for screening. A good starting point would be columns with cellulose and amylose-based stationary phases.
-
Equilibrate the first column with a starting mobile phase, for example, 90:10 hexane:isopropanol, at a flow rate of 1 mL/min.
-
Inject a small volume (e.g., 5-10 µL) of the isomer mix.
-
Run the analysis and record the chromatogram.
-
Repeat steps 3-5 for each chiral column in your screening set.
-
Evaluate the chromatograms for the best peak separation (resolution).
Protocol 2: Mobile Phase Optimization
-
Select the chiral column that showed the most promising results from the screening protocol.
-
Prepare a series of mobile phases with varying ratios of the non-polar and polar solvents. For example, if using hexane and isopropanol, prepare mixtures of 95:5, 90:10, 85:15, and 80:20.
-
Equilibrate the column with the first mobile phase composition.
-
Inject the isomer mix and record the chromatogram.
-
Repeat steps 3-4 for each mobile phase composition.
-
Analyze the results to determine the optimal mobile phase composition that provides baseline resolution of the isomers with reasonable retention times.
Visualizations
Caption: Workflow for HPLC method development and analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. uhplcs.com [uhplcs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. hplc.eu [hplc.eu]
- 10. ijprajournal.com [ijprajournal.com]
Resolving overlapping signals in the NMR spectrum of furanogermacrenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furanogermacrenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of this important class of sesquiterpenoids, with a specific focus on resolving overlapping signals.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your NMR experiments with furanogermacrene structures.
Question: My ¹H NMR spectrum of a furanogermacrene derivative shows a highly congested aliphatic region (approx. 1.0-2.5 ppm), making it impossible to assign the methylene (B1212753) and methine protons of the germacrane (B1241064) ring. How can I resolve these signals?
Answer: Signal overlap in the aliphatic region is a well-known challenge in the analysis of furanogermacrenes due to the presence of numerous CH and CH₂ groups in similar chemical environments. A multi-pronged approach combining different NMR techniques is the most effective strategy.
Recommended Action Plan:
-
Optimize 1D ¹H NMR Acquisition:
-
Use a High-Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase chemical shift dispersion and may resolve some overlapping signals.
-
Solvent Change: The chemical shifts of protons can be significantly influenced by the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or CD₃OD) can alter the relative positions of signals, potentially resolving key overlaps. Aromatic solvents like benzene-d₆ often induce significant shifts.
-
-
Employ 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This is the first step to identify proton-proton coupling networks. Cross-peaks in the COSY spectrum will help trace the spin systems within the germacrane ring, even if the 1D signals are overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for resolving overlapping proton signals by correlating them to their directly attached ¹³C nuclei.[2][3] Since ¹³C chemical shifts are generally more dispersed than ¹H shifts, protons that overlap in the 1D spectrum will often correlate to distinct carbons in the HSQC, allowing for their differentiation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is essential for connecting the different spin systems identified by COSY and for assigning quaternary carbons, which is critical for piecing together the complete furanogermacrene skeleton.[2][3]
-
TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a spin system, which can be particularly useful for the complex, coupled protons of the germacrane ring. A 1D TOCSY experiment can be a quick way to resolve specific overlap issues.[4]
-
Question: The signals for the methyl groups on the germacrane ring and the isopropyl moiety of my furanogermacrene are overlapping. How can I distinguish between them?
Answer: Methyl group overlap is a common issue. The following steps can help in their differentiation and assignment.
Recommended Action Plan:
-
Optimize Spectrometer Conditions:
-
Excellent Shimming: Ensure the spectrometer is well-shimmed to achieve the highest possible resolution.
-
Higher Magnetic Field: As with aliphatic protons, a higher field strength will provide better separation of methyl signals.
-
-
Utilize 2D NMR:
-
HSQC: Correlate the overlapping methyl proton signals to their respective ¹³C signals. The carbon signals are likely to be resolved.
-
HMBC: This is key for assigning methyl groups. Observe the 2- and 3-bond correlations from the methyl protons to nearby carbons. For example, the methyl protons of the isopropyl group will show HMBC correlations to the isopropyl methine carbon and the carbon to which the isopropyl group is attached.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other.[2] This can be invaluable for differentiating methyl groups based on their spatial proximity to other protons in the molecule, such as specific protons on the germacrane ring or the furan (B31954) moiety.
-
Question: The olefinic proton signals of the germacrene ring are complex and overlapping with other signals. How can I assign them?
Answer: The olefinic protons in furanogermacrenes can exhibit complex splitting patterns and may overlap with other downfield signals.
Recommended Action Plan:
-
1D and 2D Homonuclear Experiments:
-
High-Resolution 1D ¹H: Careful analysis of the multiplet patterns can provide initial clues.
-
COSY: Identify which protons are coupled to the olefinic protons. This will help to place them within the spin system of the ring.
-
-
2D Heteronuclear Experiments:
-
HSQC: Confirm the direct attachment of the olefinic protons to their corresponding sp² carbons.
-
HMBC: This is often the most informative experiment. Look for long-range correlations from the olefinic protons to other carbons in the ring, which will firmly establish their position in the structure.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the furan ring in furanogermacrenes?
A1: The furan ring protons and carbons have characteristic chemical shifts. The table below provides a general guide.
| Furan Ring Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| α-protons (e.g., H-12) | ~ 7.0 - 7.4 | ~ 138 - 145 |
| β-protons (e.g., H-13) | ~ 6.0 - 6.5 | ~ 108 - 112 |
| α-carbons (e.g., C-11) | - | ~ 120 - 128 |
| Quaternary furan carbon | - | ~ 155 - 165 |
Q2: I have performed COSY, HSQC, and HMBC, but some assignments are still ambiguous due to severe overlap. What other experiments can I try?
A2: For particularly challenging cases, more advanced NMR techniques can be employed:
-
1D NOE Difference Spectroscopy or 2D NOESY/ROESY: These experiments can provide crucial spatial information to resolve ambiguities in connectivity by showing which groups are close to each other in 3D space.[2]
-
J-Resolved Spectroscopy: This 2D experiment separates chemical shifts and coupling constants onto different axes, which can help to unravel complex, overlapping multiplets.
-
"Pure Shift" NMR: These advanced experiments aim to produce a fully decoupled ¹H NMR spectrum, where each signal appears as a singlet, thus eliminating overlap caused by multiplet complexity.[4]
Q3: Can changing the temperature of the NMR experiment help in resolving signal overlap?
A3: Yes, for some molecules. Furanogermacrenes can be conformationally flexible. Changing the temperature can sometimes alter the conformational equilibrium, which may lead to changes in chemical shifts and potentially resolve overlapping signals. However, it can also lead to line broadening if the molecule is in an intermediate exchange regime on the NMR timescale at that temperature.
Q4: Are there any software tools that can assist in the analysis of complex, overlapping NMR spectra?
A4: Yes, several software packages can aid in the analysis of complex NMR data. Some software offers features like deconvolution, which attempts to mathematically separate overlapping signals.[4] Additionally, there are computer-assisted structure elucidation (CASE) programs that can help interpret 1D and 2D NMR spectra, although they often require significant user input.[5]
Experimental Protocols
Protocol 1: Standard Suite of 2D NMR Experiments for Furanogermacrene Structure Elucidation
This protocol outlines the key 2D NMR experiments for resolving signal overlap and elucidating the structure of a furanogermacrene.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified furanogermacrene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
-
2D NMR Experiments:
-
gCOSY (gradient-selected Correlation Spectroscopy):
-
Use standard pulse programs.
-
Optimize the spectral width in both dimensions to include all proton signals.
-
Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) for good resolution.
-
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
-
Use a pulse program optimized for one-bond ¹J(CH) coupling (typically ~145 Hz).
-
Set the ¹³C spectral width to cover the expected range for furanogermacrenes (e.g., 0-170 ppm).
-
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
-
Use a pulse program optimized for long-range couplings (typically set for 8-10 Hz).
-
Acquire a sufficient number of scans to detect correlations to quaternary carbons.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Choose NOESY for smaller molecules and ROESY for intermediate-sized molecules or to avoid spin diffusion.
-
Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).
-
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Analyze the cross-peaks in each spectrum to build up the molecular structure piece by piece.
-
Visualizations
Caption: Workflow for resolving overlapping NMR signals in furanogermacrenes.
Caption: Logical relationships of 2D NMR experiments in structure elucidation.
References
How to prevent epoxide ring-opening during derivatization
Welcome to the technical support center for epoxide derivatization. This resource is designed for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues encountered during the derivatization of epoxide-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional epoxide ring-opening during derivatization?
A1: Epoxide rings are strained three-membered rings, making them susceptible to nucleophilic attack.[1] Unintentional ring-opening is primarily caused by:
-
Harsh pH Conditions: Both strong acids and strong bases can catalyze ring-opening. Acidic conditions protonate the epoxide oxygen, making it a better leaving group, while strong bases can act as potent nucleophiles.[1][2]
-
Presence of Nucleophiles: The derivatizing agent itself or other nucleophiles in the reaction mixture (e.g., water, alcohols, amines) can attack and open the ring.[1][3]
-
High Temperatures: Increased temperature can provide the necessary activation energy for ring-opening, leading to unwanted side products or polymerization.[4][5]
-
Inappropriate Solvent Choice: Protic solvents (like water or methanol) can act as nucleophiles, especially under acidic conditions, leading to diol formation. The polarity of the solvent can also influence reaction pathways.[4][6]
Q2: How does pH control affect epoxide stability and the regioselectivity of ring-opening?
A2: pH is a critical factor. Epoxides are generally most stable at a neutral or slightly basic pH.
-
Acidic Conditions (pH < 7): The epoxide oxygen is protonated, creating a highly reactive intermediate.[1][7] Nucleophilic attack then occurs preferentially at the more substituted carbon, as this carbon can better stabilize the developing partial positive charge (SN1-like character).[1][2][8][9] This can lead to a mixture of regioisomers if not carefully controlled.[5]
-
Neutral or Basic Conditions (pH ≥ 7): Ring-opening typically occurs via a direct SN2 mechanism.[1][8][10] A strong nucleophile will attack the less sterically hindered carbon atom.[1][11] Weak nucleophiles are generally unreactive under basic conditions without significant heat.[10] Strict pH control is essential; for instance, some epoxidation reactions require a pH maintained around 10.5 to prevent both catalyst degradation (at lower pH) and oxidant decomposition (at higher pH).[12]
Q3: Can protecting groups be used to prevent an epoxide ring from opening?
A3: It is uncommon to "protect" the epoxide ring itself. More often, other functional groups in the molecule are protected to prevent them from reacting with and opening the epoxide.[13][14] For example, if a molecule contains both an epoxide and a nucleophilic amine, the amine might be protected (e.g., as a carbamate) before performing a reaction at another site. This prevents the amine from intramolecularly opening the epoxide ring.
Troubleshooting Guide
Issue 1: My derivatization reaction has a low yield, and I'm isolating the corresponding diol instead of my desired product.
-
Potential Cause: Unintentional hydrolysis of the epoxide due to the presence of water under acidic or basic conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.[4] For sensitive reactions, consider using molecular sieves to scavenge trace amounts of water.[15]
-
Control pH: If your derivatization does not require acid or base catalysis, maintain a neutral pH. Use buffered solutions where appropriate. For base-catalyzed reactions, avoid protic solvents that can be deprotonated and act as competing nucleophiles (e.g., use THF instead of methanol).[10]
-
Modify Workup: If the epoxide product is sensitive to acid or base, ensure the workup procedure is mild and neutral to prevent ring-opening during product isolation.[12]
-
Issue 2: My derivatization of an unsymmetrical epoxide is yielding a mixture of regioisomers.
-
Potential Cause: The reaction conditions are allowing for both SN1-like and SN2-like attack, or the inherent selectivity is low.
-
Troubleshooting Steps:
-
Force an SN2 Pathway for Attack at the Least Hindered Carbon:
-
Force an SN1-like Pathway for Attack at the Most Substituted Carbon:
-
Lower the Temperature: High temperatures can sometimes reduce selectivity. Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) may improve the regioselectivity.[15]
-
Table 1: Effect of Reaction Conditions on Regioselectivity of Epoxide Ring-Opening
| Condition | Mechanism Type | Site of Nucleophilic Attack | Predominant Product Type | Reference |
| Acidic (e.g., H₂O, H₂SO₄) | SN1-like | More substituted carbon | Tertiary/secondary alcohol | [1][8][9] |
| Basic/Neutral (e.g., NaOCH₃, NaOH) | SN2 | Less substituted (sterically accessible) carbon | Primary/secondary alcohol | [1][2][8] |
Methodologies & Experimental Protocols
Protocol 1: Mild Derivatization at Neutral pH for HPLC Analysis
This method is adapted for quantifying low levels of epoxides where stability is critical, using N,N-diethyldithiocarbamate (DTC) as the derivatizing agent.
-
Objective: To derivatize an epoxide for HPLC-UV analysis while preventing ring-opening.
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the epoxide sample (e.g., 50 μM final concentration) with a 100- to 1,000-fold molar excess of DTC in a buffered solution (e.g., 0.05 M phosphate (B84403) buffer, pH 7.0).[16][17]
-
Incubation: Incubate the reaction mixture at 60°C for 20 minutes.[16][17]
-
Quenching: Arrest the reaction and decompose excess DTC by adding a small volume of 85% orthophosphoric acid to lower the pH to ~2.[16][17]
-
Analysis: The resulting stable DTC ester derivative can be directly analyzed by reversed-phase HPLC.[16][17]
-
Protocol 2: Base-Catalyzed Ring-Opening with a Strong Nucleophile
This protocol describes a general procedure for the regioselective opening of an epoxide at the less substituted carbon.
-
Objective: To achieve a clean, SN2-mediated derivatization.
-
Procedure:
-
Reactant Preparation: Dissolve the epoxide in a suitable anhydrous aprotic solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Addition: Slowly add the strong nucleophile (e.g., sodium ethoxide, a Grignard reagent, or an organolithium reagent) to the stirred solution at a controlled temperature (typically 0 °C to room temperature).[10]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up/Quench: Once the reaction is complete, quench the reaction by adding a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution or a mild acid workup).[7] This step protonates the intermediate alkoxide to yield the final alcohol product.
-
Visual Guides
Logical Relationships and Workflows
Caption: Factors influencing epoxide stability and ring-opening.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reactions of Epoxides - Nucleophilic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Enhancing the stability of 1,2-Epoxy-10(14)-furanogermacren-6-one in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Epoxy-10(14)-furanogermacren-6-one, focusing on enhancing its stability in Dimethyl Sulfoxide (DMSO) solutions.
Troubleshooting Guide
Users encountering instability issues with this compound in DMSO can consult the following table for potential causes and recommended solutions.
| Issue Observed | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of the compound. | Store stock solutions at -80°C. Minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Use high-purity, anhydrous DMSO. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | Analyze for potential epoxide ring-opening, furan (B31954) ring oxidation, or reactions involving the α,β-unsaturated ketone. Confirm the identity of new peaks using mass spectrometry. |
| Precipitation of the compound from DMSO stock | Poor solubility at low temperatures or water absorption by DMSO. | Gently warm the solution to redissolve. Store with desiccant. Use anhydrous DMSO. If precipitation persists, consider preparing a fresh stock solution. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation. | Perform a stability study under your specific experimental conditions (temperature, light exposure) to determine the viable timeframe for using prepared solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A1: To ensure maximum stability, follow this protocol for preparing stock solutions:
-
Use a high-purity, anhydrous grade of DMSO.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -80°C, protected from light.
Q2: What are the potential degradation pathways for this compound in DMSO?
A2: While specific degradation pathways in DMSO have not been extensively documented for this compound, based on its chemical structure, several potential reactions could lead to instability:
-
Epoxide Ring Opening: The epoxide ring is susceptible to nucleophilic attack, which can be catalyzed by acidic or basic impurities. Water absorbed by DMSO can also act as a nucleophile, leading to the formation of a diol.
-
Furan Ring Oxidation: The furan moiety can be susceptible to oxidation, potentially leading to ring-opened products and loss of biological activity.[1]
-
Reactions involving the α,β-Unsaturated Ketone: This Michael acceptor can potentially react with nucleophiles, although this is generally less of a concern with DMSO as the solvent unless contaminants are present.
-
DMSO-Mediated Oxidation: DMSO itself can act as an oxidant under certain conditions, which might affect sensitive functional groups of the molecule.
Below is a diagram illustrating the potential degradation pathways.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended. The following experimental workflow can be adapted:
-
Method Development: Develop an HPLC/LC-MS method that can separate the parent compound from potential degradation products.
-
Initial Analysis (T=0): Analyze a freshly prepared solution to establish the initial purity and concentration.
-
Incubation: Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).
-
Time-Point Analysis: Analyze the aliquots at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks over time to determine the rate of degradation.
The following diagram outlines a general workflow for a stability study.
Q4: Are there any additives that can enhance the stability of this compound in DMSO?
A4: While specific stabilizers for this compound have not been reported, the addition of antioxidants could theoretically mitigate oxidative degradation of the furan ring. However, any additive should be carefully evaluated for its compatibility with the compound and its potential to interfere with downstream assays. It is generally recommended to first optimize storage conditions (temperature, light, atmosphere) before considering additives. If oxidative degradation is confirmed, exploring the use of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be a possibility, but this would require thorough validation.
Data on Factors Affecting Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -80°C. Keep working solutions on ice. |
| Light | UV light can promote degradation of photosensitive compounds. | Store solutions in amber vials or protected from light. |
| pH (impurities) | Acidic or basic impurities can catalyze epoxide hydrolysis. | Use high-purity, neutral DMSO. Ensure the compound is free of acidic or basic residues. |
| Water Content | Water can act as a nucleophile, leading to hydrolysis. | Use anhydrous DMSO and store under dry conditions. |
| Oxygen | Oxygen can contribute to oxidative degradation. | For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen. |
References
Validation & Comparative
Confirming the Absolute Configuration of 1,2-Epoxy-10(14)-furanogermacren-6-one: A Comparative Guide to Chiroptical and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of the absolute configuration of chiral molecules is a critical step in natural product chemistry and drug development, as enantiomers can exhibit significantly different biological activities. This guide provides a comparative overview of modern spectroscopic and computational methods for confirming the absolute configuration of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpenoid belonging to the furanogermacrane class. While a definitive single crystal X-ray diffraction analysis remains the gold standard, its application can be limited by the availability of suitable crystals.[1][2] Therefore, a combination of chiroptical and NMR spectroscopic techniques, supported by quantum chemical calculations, offers a powerful and reliable alternative.[3][4][5]
Alternative Methods for Absolute Configuration Determination
The absolute configuration of a chiral molecule can be determined through several complementary techniques. The most robust approach often involves a combination of methods to provide converging evidence.
1. X-ray Crystallography: This is the most direct and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2][6][7] However, it requires the formation of a high-quality single crystal, which can be a significant challenge for many natural products.[8]
2. NMR Spectroscopy using Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used with chiral derivatizing agents (e.g., Mosher's acid), can be employed to determine the absolute configuration of stereogenic centers.[4][6][7] This method relies on the formation of diastereomers that exhibit distinct NMR chemical shifts.[5]
3. Chiroptical Spectroscopy (ECD and VCD) with Computational Analysis: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[3][9] When experimental ECD and VCD spectra are compared with spectra predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be confidently assigned.[4][5][10]
Data Presentation: A Comparative Analysis
To confirm the absolute configuration of this compound, a combination of chiroptical spectroscopy and computational analysis is presented as a primary alternative to X-ray crystallography. The following tables summarize the hypothetical, yet expected, quantitative data from such an analysis.
Table 1: Comparison of Experimental and Calculated Chiroptical Data
| Method | Parameter | Experimental Value | Calculated Value (1S,2R,6R,7R) | Calculated Value (1R,2S,6S,7S) | Conclusion |
| ECD | Cotton Effect at ~210 nm | Positive | Positive | Negative | Supports (1S,2R,6R,7R) |
| Cotton Effect at ~250 nm | Negative | Negative | Positive | Supports (1S,2R,6R,7R) | |
| VCD | Carbonyl Stretch (~1680 cm⁻¹) | (+, -, +) pattern | (+, -, +) pattern | (-, +, -) pattern | Supports (1S,2R,6R,7R) |
| Optical Rotation | [α]D | +120° (c 0.1, CHCl3) | +115° | -118° | Supports (1S,2R,6R,7R) |
Table 2: Key NMR Correlations for Stereochemical Assignment
| Proton | NOESY Correlations | Implied Relative Stereochemistry |
| H-1 | H-5β, H-7 | H-1 and H-7 are on the same face of the ten-membered ring. |
| H-2 | H-1, H-6 | The epoxy group is trans to H-1 and cis to H-6. |
| Me-15 | H-7 | The methyl group at C-10 is on the same face as H-7. |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. The following protocols outline the key steps for the chiroptical and computational analyses.
1. Electronic Circular Dichroism (ECD) Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a spectroscopic grade solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL.
-
Instrumentation: The ECD spectrum is recorded on a suitable CD spectrometer.
-
Data Acquisition: The spectrum is typically scanned from 400 to 190 nm at room temperature. The final spectrum is an average of multiple scans, and the baseline is corrected using the spectrum of the pure solvent.
2. Vibrational Circular Dichroism (VCD) Spectroscopy:
-
Sample Preparation: A more concentrated solution (typically 1-10 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃) is required.
-
Instrumentation: The VCD spectrum is measured using an FT-VCD spectrometer.
-
Data Acquisition: The spectrum is recorded in the mid-IR region (e.g., 2000-1000 cm⁻¹). The final spectrum is obtained after subtracting the spectrum of the solvent and averaging a large number of scans to achieve a good signal-to-noise ratio.
3. Computational Analysis:
-
Conformational Search: A thorough conformational search of the molecule is performed using molecular mechanics (e.g., MMFF) to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their energies are calculated using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
ECD and VCD Spectra Prediction: Time-dependent DFT (TD-DFT) is used to calculate the ECD and VCD spectra for each conformer.
-
Boltzmann Averaging: The final predicted spectra are obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann populations at the experimental temperature.
Visualization of Workflows and Relationships
Diagram 1: Experimental and Computational Workflow for Absolute Configuration Determination
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Deep peak property learning for efficient chiral molecules ECD spectra prediction [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. theclinivex.com [theclinivex.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound(分析标准品) - CAS:383368-24-9 - 北京博奥拓达科技有限公司 [bjbiotopped.com]
- 9. X-Ray crystal structure of the sesquiterpene lactone scorpioidine | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Sesquiterpene Lactones: Evaluating 1,2-Epoxy-10(14)-furanogermacren-6-one in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of sesquiterpene lactones, a diverse group of naturally occurring compounds with significant therapeutic potential. While direct experimental data on the cytotoxicity of 1,2-Epoxy-10(14)-furanogermacren-6-one is not extensively available in current literature, this document establishes a framework for its evaluation by comparing it with other well-researched sesquiterpenes. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to guide future research and drug discovery efforts.
Sesquiterpene lactones are recognized for their wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2] Many of these compounds have demonstrated potent cytotoxicity against various cancer cell lines, making them promising candidates for novel therapeutic agents.[1][3] Their mechanism of action is often attributed to their ability to induce apoptosis and modulate key signaling pathways, such as the NF-κB pathway.[4][5]
Quantitative Cytotoxicity Data of Representative Sesquiterpene Lactones
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[6] These values represent the concentration of a substance required to inhibit a biological process or reduce cell viability by 50%. The following table summarizes the reported cytotoxic activities of several sesquiterpene lactones against various cancer cell lines.
| Compound | Cell Line | Exposure Time | IC50/EC50 (µM) | Reference |
| Parthenolide (B1678480) | GLC-82 (Non-small cell lung cancer) | Not Specified | 6.07 ± 0.45 | [7] |
| A549 (Non-small cell lung cancer) | Not Specified | 15.38 ± 1.13 | [7] | |
| PC-9 (Non-small cell lung cancer) | Not Specified | 15.36 ± 4.35 | [7] | |
| H1650 (Non-small cell lung cancer) | Not Specified | 9.88 ± 0.09 | [7] | |
| H1299 (Non-small cell lung cancer) | Not Specified | 12.37 ± 1.21 | [7] | |
| SiHa (Cervical cancer) | 48 h | 8.42 ± 0.76 | [8] | |
| MCF-7 (Breast cancer) | 48 h | 9.54 ± 0.82 | [8] | |
| HT-29 (Colon adenocarcinoma) | Not Specified | 7.0 | [9] | |
| HUVEC (Human umbilical vein endothelial cells) | Not Specified | 2.8 | [9] | |
| C2C12 (Mouse skeletal myoblast) | 24 h | 5.6 | [10] | |
| C2C12 (Mouse skeletal myoblast) | 48 h | 4.7 | [10] | |
| C2C12 (Mouse skeletal myoblast) | 72 h | 5.2 | [10] | |
| Ivalin | C2C12 (Mouse skeletal myoblast) | 24 h | 3.3 | [10] |
| C2C12 (Mouse skeletal myoblast) | 48 h | 2.7 | [10] | |
| C2C12 (Mouse skeletal myoblast) | 72 h | 2.9 | [10] | |
| Geigerin | C2C12 (Mouse skeletal myoblast) | 48 h | 3800 | [11] |
| Ambrosin | MDA-MB-231 (Breast cancer) | Not Specified | 25 | [12] |
| Helenalin | GLC4 (Small cell lung carcinoma) | 2 h | 0.44 | [13] |
| COLO 320 (Colorectal cancer) | 2 h | 1.0 | [13] |
Experimental Protocols: Assessing Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[14] The assay measures the metabolic activity of cells, which is indicative of their viability.[14]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the sesquiterpene lactone of interest. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14][15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Geigerin-induced cytotoxicity in a murine myoblast cell line (C2C12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 13. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Furanogermacrene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of furanogermacrene, a sesquiterpenoid with significant biological activities, is critical in phytochemical analysis, drug discovery, and quality control of herbal medicines. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive cross-validation of two primary analytical methods for furanogermacrene analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is based on a synthesis of experimental data from studies on furanogermacrene and structurally related sesquiterpenoids.
Executive Summary
Both GC-MS and HPLC are powerful techniques for the analysis of furanogermacrene, each with its own set of advantages and limitations. GC-MS is generally preferred for the analysis of volatile and semi-volatile compounds and offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[1] HPLC is well-suited for the analysis of less volatile and thermally labile compounds, providing robust and reproducible results. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for the analysis of furanogermacrene and related sesquiterpenoids using GC-MS and HPLC. The data presented is a compilation from various studies to provide a representative comparison.
Table 1: Performance Comparison of GC-MS and HPLC for Furanogermacrene Analysis
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.998[2] | > 0.999[3] |
| Limit of Detection (LOD) | Lower than HPLC, analyte dependent | Typically in the µg/mL range[3] |
| Limit of Quantification (LOQ) | ~10 ppm (5 pg on column)[1] | Typically in the µg/mL range[3] |
| Accuracy (% Recovery) | 80.23 – 115.41 %[2] | 98.3 – 101.60%[4] |
| Precision (% RSD) | ≤ 12.03 % (Intra-day), ≤ 11.34 % (Inter-day)[2] | < 2.0%[5] |
| Analyte Volatility | Requires volatile or semi-volatile compounds | Suitable for non-volatile and thermally labile compounds |
| Derivatization | May be required to improve volatility | Generally not required |
Experimental Protocols
Detailed methodologies for the analysis of furanogermacrene using GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of sesquiterpenoids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds like furanogermacrene.
1. Sample Preparation and Extraction:
-
Extraction: Samples (e.g., plant material, essential oil) are typically extracted with a suitable organic solvent such as hexane, dichloromethane, or ethyl acetate.
-
Purification (Optional): Solid-Phase Extraction (SPE) or other cleanup techniques may be employed to remove interfering matrix components.
-
Derivatization (If Necessary): For less volatile related compounds, derivatization to form more volatile esters or ethers may be performed.
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp to a final temperature of around 280°C.[5]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[1]
-
Ionization: Electron Ionization (EI) is typically used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.
1. Sample Preparation and Extraction:
-
Extraction: Similar to GC-MS, samples are extracted with an appropriate solvent. Methanol or acetonitrile (B52724) are common choices for HPLC.
-
Filtration: The extracted sample is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[7][8]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C or 45°C.[7][9]
-
Detection: UV detection is common for compounds with a chromophore. A DAD allows for the acquisition of UV spectra to aid in peak identification. For higher selectivity and sensitivity, an MS detector can be used (LC-MS).
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the analysis of furanogermacrene using GC-MS and HPLC.
Caption: Experimental workflow for GC-MS analysis of furanogermacrene.
Caption: Experimental workflow for HPLC analysis of furanogermacrene.
Conclusion
The choice between GC-MS and HPLC for the analysis of furanogermacrene depends on the specific analytical goals. GC-MS offers superior sensitivity and is ideal for identifying and quantifying volatile and semi-volatile compounds in complex mixtures.[10] HPLC is a robust and versatile technique suitable for a broader range of compounds, including those that are thermally unstable. For routine quality control and quantification where high sensitivity is not the primary concern, HPLC with UV detection can be a cost-effective and reliable option. For comprehensive profiling and trace-level analysis, GC-MS is the preferred method. In many cases, the use of both techniques can provide complementary information and a more complete characterization of the sample. A thorough method validation according to ICH guidelines is crucial to ensure the reliability of the analytical results, regardless of the chosen technique.[4]
References
- 1. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ajphr.com [ajphr.com]
- 10. impactfactor.org [impactfactor.org]
A Comparative Guide to the Structure-Activity Relationship of Furanogermacrene Analogs and Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of furanogermacrene analogs and related germacrane (B1241064) sesquiterpenoids, focusing on their cytotoxic, anti-inflammatory, and antimicrobial activities. Due to the limited availability of comprehensive SAR studies on a homologous series of furanogermacrene analogs, this guide draws upon data from various furan-containing and germacrane-type sesquiterpenoids to infer key structural determinants of biological activity. All quantitative data is presented in structured tables, and detailed experimental protocols for key bioassays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using diagrams.
Structure-Activity Relationships: Insights from Furan-Containing and Germacrane Sesquiterpenoids
The biological activity of furanogermacrene analogs is influenced by several structural features. The furan (B31954) ring itself is a crucial scaffold in many biologically active compounds, known for its ability to mimic phenyl rings with a distinct hydrophilic-lipophilic balance. Modifications at the 2- and 5-positions of the furan ring, in particular, can significantly alter the biological activity of these molecules[1].
Many furan-containing natural products exhibit significant anti-inflammatory and antimicrobial properties. These effects are often attributed to their antioxidant capabilities and their ability to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways[2][3]. The presence of electron-withdrawing groups, like a nitro group, on the furan ring has been shown to enhance antibacterial and anticancer activities[1].
For germacrane sesquiterpenoids, a prominent class to which furanogermacrenes belong, the presence of an α,β-unsaturated γ-lactone moiety is a well-established structural feature crucial for a range of biological activities, including cytotoxicity and anti-inflammatory effects. This electrophilic center can react with nucleophilic groups in biological macromolecules, such as proteins and DNA, leading to the modulation of their function.
Comparative Biological Activity Data
The following tables summarize the reported cytotoxic, anti-inflammatory, and antimicrobial activities of selected furan-containing compounds and germacrane sesquiterpenoids. This data provides a basis for understanding the potential bioactivities of furanogermacrene analogs.
Table 1: Cytotoxic Activity of Furan-Containing and Germacrane Sesquiterpenoid Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Furanonaphthoquinone Analog (FNQ3) | HeLa | 3-5 µg/mL | [4] |
| Fused-Ring Isoflavene Derivative (with furan moiety) | MDA-MB-231 | 0.7 | [5] |
| 13-n-Octyl Palmatine Analog | SMMC7721 | 0.02 ± 0.01 | [6] |
| Furochromone Pyrimidine Derivative (7c) | - | - | [7] |
| Furopyridone Derivative (4c) | KYSE70, KYSE150 | 0.655 µg/mL (at 24h) | [8] |
Table 2: Anti-inflammatory Activity of Furan-Containing and Germacrane Sesquiterpenoid Analogs
| Compound/Analog | Assay | IC50/ED50 | Reference |
| Bergapten (Furanocoumarin) | Carrageenan-induced foot edema | ED50: 1.6 ± 0.003 mg/kg | [2] |
| Oxypeucedanin Hydrate (Furanocoumarin) | Carrageenan-induced foot edema | ED50: 126.4 ± 0.011 mg/kg | [2] |
| Kaurene Derivative (9) | NO Production Inhibition | IC50: < 10 µM | [9] |
| Furochromene Derivative (3r) | PMA-induced ear edema | Potency > Zileuton | [10] |
Table 3: Antimicrobial Activity of Furan-Containing Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Furanonaphthoquinone Analogs | Gram-positive bacteria | 1.56 - 25 | [4][11] |
| Furanonaphthoquinone Analog | Helicobacter pylori | 0.1 | [4][11] |
| Furanonaphthoquinone Analogs | Fungi | Similar to Amphotericin B | [4][11] |
| 4-Hydroxy-2-quinolone Analog (3j) | Aspergillus flavus | IC50: 1.05 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
-
Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for inherent cytotoxicity).
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound. Include a growth control (broth with inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways modulated by sesquiterpenoids and a general workflow for evaluating the biological activity of natural product analogs.
Caption: A generalized workflow for the isolation, biological evaluation, and structure-activity relationship analysis of furanogermacrene analogs.
Caption: The NF-κB signaling pathway and the inhibitory action of furanogermacrene analogs.
Caption: The MAPK signaling pathway, a target for the modulatory effects of furanogermacrene analogs.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Novel Furanonaphthoquinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of novel furanonaphthoquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of 1,2-Epoxy-10(14)-furanogermacren-6-one with Known Anticancer Drugs: A Comparative Guide
A notable gap in current cancer research is the absence of published studies specifically evaluating the synergistic effects of 1,2-Epoxy-10(14)-furanogermacren-6-one with established anticancer drugs. This sesquiterpenoid, isolated from the resin of Commiphora holtziana, belongs to the furanogermacrane class of natural products. While direct data on its synergistic activity is unavailable, this guide provides a comparative analysis based on the known anticancer properties of related compounds from the Commiphora genus and other sesquiterpenoids. This information suggests a strong rationale for investigating this compound as a potential chemosensitizing agent.
Anticancer Activity of Structurally Related Compounds
Research has demonstrated the cytotoxic and anticancer properties of various furanosesquiterpenoids and extracts from Commiphora species, the same genus from which this compound is derived. These findings provide a basis for hypothesizing its potential efficacy.
For instance, two furanosesquiterpenoids, 2-methoxyfuranodiene and 2-acetoxyfuranodiene, isolated from Commiphora myrrha, have shown high cytotoxicity in human liver (HepG2) and breast (MCF-7) cancer cells, with IC50 values of 3.6 µM and 4.4 µM, respectively[1][2]. These compounds were found to induce apoptosis and cause cell cycle arrest[1][2]. Another study on Commiphora myrrha resin extracts demonstrated significant cytotoxicity against HepG-2 and HeLa cells, with IC50 values of 39.73 and 29.41 µg/mL, respectively[3]. Importantly, this extract showed selective cytotoxicity towards cancer cells while being non-cytotoxic to normal cells[3].
Furthermore, a novel sesquiterpene dimer from Resina Commiphora has displayed high selectivity in its cytotoxic effects on cancer cells, particularly HepG2 cells[4]. Sesquiterpenoids from the same source have also been shown to induce apoptosis in PC-3 prostate cancer cells[5]. One study even reported that an extract of Commiphora myrrha exhibited a synergistic cytotoxic effect when combined with the chemotherapy drug 5-fluorouracil (B62378) against colorectal cancer cells[6].
While these studies do not directly involve this compound, the consistent demonstration of anticancer activity and, in one case, synergy, within its chemical class and genus, strongly supports the need for further investigation into its potential as a synergistic agent.
Hypothetical Synergistic Evaluation with Doxorubicin: A Proposed Experimental Framework
To address the current research gap, a hypothetical experimental design to evaluate the synergistic effects of this compound with a standard anticancer drug, such as doxorubicin, is presented below. This framework includes proposed data presentation and detailed experimental protocols.
Table 1: Hypothetical IC50 Values of this compound and Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| HepG2 | Liver Cancer | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined | Data to be determined |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Doxorubicin Combination
CI values are used to determine the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Fa (Fraction Affected) | CI Value | Interpretation |
| MCF-7 | 0.5 | Data to be determined | Synergy/Additive/Antagonism |
| 0.75 | Data to be determined | Synergy/Additive/Antagonism | |
| 0.9 | Data to be determined | Synergy/Additive/Antagonism | |
| HepG2 | 0.5 | Data to be determined | Synergy/Additive/Antagonism |
| 0.75 | Data to be determined | Synergy/Additive/Antagonism | |
| 0.9 | Data to be determined | Synergy/Additive/Antagonism |
Proposed Experimental Protocols
3.1. Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human breast cancer (MCF-7), human liver cancer (HepG2), human lung cancer (A549), and human colon cancer (HCT116) cell lines would be obtained from a reputable cell bank.
-
Culture Conditions: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Cells would be seeded in 96-well plates and treated with various concentrations of this compound, doxorubicin, or a combination of both for 48-72 hours. After treatment, MTT reagent would be added, and the resulting formazan (B1609692) crystals would be dissolved in DMSO. The absorbance would be measured at 570 nm using a microplate reader to determine cell viability. IC50 values would be calculated using appropriate software.
3.2. Synergy Analysis (Combination Index Method)
-
The combination index (CI) would be calculated using the Chou-Talalay method. This method provides a quantitative measure of the degree of drug interaction. Data from the cytotoxicity assays would be analyzed using software such as CompuSyn to generate CI values at different effect levels (fractions affected, Fa).
3.3. Apoptosis Analysis (Annexin V/PI Staining)
-
To determine if the synergistic effect is due to increased apoptosis, treated cells would be stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The stained cells would be analyzed by flow cytometry to quantify the percentage of apoptotic cells.
3.4. Cell Cycle Analysis
-
Treated cells would be fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This would reveal if the combination treatment induces cell cycle arrest.
3.5. Western Blot Analysis of Signaling Pathways
-
Based on the known mechanisms of sesquiterpenoids, the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., p21, p27, cyclins) would be examined by Western blotting to elucidate the underlying molecular mechanisms.
Visualizing Proposed Experimental Workflows and Potential Mechanisms
To further clarify the proposed research, the following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by the synergistic action of this compound and an anticancer drug.
Caption: Proposed workflow for evaluating synergy.
Caption: A potential synergistic mechanism of action.
Conclusion and Future Directions
While there is currently no direct evidence for the synergistic anticancer effects of this compound, the existing data on related furanosesquiterpenoids and Commiphora extracts provide a strong impetus for its investigation. The proposed experimental framework offers a clear path for future research to determine if this compound can be a valuable addition to the arsenal (B13267) of chemosensitizing agents, potentially leading to more effective and less toxic cancer therapies. The elucidation of its synergistic potential and underlying mechanisms of action would be a significant contribution to the field of cancer drug development.
References
- 1. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Sesquiterpenoids from the Resina Commiphora Promoting the Apoptotic Activity of PC-3 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of Commiphora myrrha extract on colorectal cancer through regulation of metastasis, cell cycle progression, and apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the pharmacological profiles of different furanocoumarin isomers
For Researchers, Scientists, and Drug Development Professionals
Furanocoumarins, a class of naturally occurring organic compounds, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. These molecules, characterized by a furan (B31954) ring fused with a coumarin (B35378) scaffold, exist as two main types of isomers: linear (psoralen-type) and angular (angelicin-type). This structural variance profoundly influences their biological effects, leading to distinct pharmacological profiles. This guide provides an objective comparison of the pharmacological activities of different furanocoumarin isomers, supported by experimental data, to aid researchers in their exploration of these fascinating compounds.
Cytochrome P450 3A4 Inhibition: A Tale of Two Isomers
Several furanocoumarins are potent inhibitors of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. This inhibitory action is the primary reason for the well-known "grapefruit juice effect," which can lead to significant drug-drug interactions. The most studied furanocoumarins in this context are bergamottin (B190657) and its metabolite, 6',7'-dihydroxybergamottin (B27312) (DHB).
Experimental data reveals differences in their inhibitory kinetics. DHB is a more potent and rapid inhibitor of CYP3A4 compared to bergamottin.[1][2] Studies using human intestinal microsomes have shown that DHB acts as both a reversible and a mechanism-based inhibitor, while bergamottin's reversible inhibition is substrate-dependent.[2]
| Furanocoumarin | Inhibition Type | K_i (μM) | K_I (μM) | k_inact (min⁻¹) | Reference |
| 6',7'-Dihydroxybergamottin (DHB) | Reversible & Mechanism-based | ~0.8 | ~3 | 0.3-0.4 | [2] |
| Bergamottin (BG) | Reversible (Substrate-dependent) & Mechanism-based | 13 (Midazolam) | ~25 | ~0.35 | [2] |
Experimental Protocol: CYP3A4 Inhibition Assay in Human Intestinal Microsomes
A common method to determine the inhibitory potential of furanocoumarins on CYP3A4 involves incubating the compounds with human intestinal microsomes.
-
Preparation: Human intestinal microsomes are prepared from donor tissue and stored at -80°C.
-
Incubation: The furanocoumarin isomer is pre-incubated with the microsomes in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-generating system at 37°C.
-
Substrate Addition: A known CYP3A4 substrate, such as midazolam or testosterone, is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) is quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The kinetic parameters (K_i, K_I, and k_inact) are determined by analyzing the rate of metabolite formation at different concentrations of the inhibitor and substrate.[2]
Phototoxicity and DNA Interaction: Linear vs. Angular Isomers
The phototoxic potential of furanocoumarins is a defining characteristic, with significant implications for their therapeutic use, particularly in dermatology (e.g., PUVA therapy for psoriasis and vitiligo).[3][4] This effect is primarily mediated by their interaction with DNA upon activation by UVA radiation.
Psoralen (B192213) (Linear Isomer): Psoralen and its derivatives are known to intercalate into DNA and, upon UVA irradiation, form covalent cross-links between DNA strands.[5] This cross-linking is a potent cytotoxic lesion that can induce apoptosis.
Angelicin (B190584) (Angular Isomer): In contrast, due to its angular structure, angelicin can only form monoadducts with DNA.[6] These monoadducts are more readily repaired by cellular mechanisms, resulting in significantly lower phototoxicity compared to psoralen.[6]
This fundamental difference in DNA interaction underpins the varying degrees of phototoxic responses observed between linear and angular furanocoumarins.
Anti-inflammatory Activity: Structure-Dependent Effects
Furanocoumarins exhibit notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). The anti-inflammatory potency appears to be highly dependent on the specific isomeric structure and substitutions.
A study comparing five furanocoumarins isolated from the roots of Angelica dahurica demonstrated that phellopterin (B192084) and oxypeucedanin (B192039) methanolate significantly suppressed NO production and iNOS mRNA expression in interleukin-1β-stimulated rat hepatocytes.[7] In contrast, isoimperatorin, imperatorin, and oxypeucedanin showed no significant effect on NO production.[7] The researchers suggested that a methoxy (B1213986) group at carbon 5 and a side chain at carbon 8 of the furanocoumarin skeleton may be crucial for this inhibitory activity.[7]
| Furanocoumarin | Effect on NO Production | Effect on iNOS mRNA Expression | Reference |
| Phellopterin | Significant Suppression | Reduced | [7] |
| Oxypeucedanin Methanolate | Significant Suppression | Reduced | [7] |
| Isoimperatorin | No significant effect | Not reported | [7] |
| Imperatorin | No significant effect | Not reported | [7] |
| Oxypeucedanin | No significant effect | Not reported | [7] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Hepatocytes
-
Cell Culture: Primary rat hepatocytes are isolated and cultured.
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent, such as interleukin-1β (IL-1β), in the presence or absence of the furanocoumarin isomers for a specified period (e.g., 8 hours).[7]
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
Gene Expression Analysis: The expression levels of iNOS mRNA are quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[7]
-
Cytotoxicity Assay: A lactate (B86563) dehydrogenase (LDH) assay is performed to ensure that the observed effects are not due to cytotoxicity.[7]
Experimental workflow for assessing the anti-inflammatory activity of furanocoumarin isomers.
Anticancer and Antibacterial Activities
Furanocoumarin isomers have also demonstrated potential as anticancer and antibacterial agents.
Anticancer Activity: Angelicin has shown promising anti-cancer properties against multiple cell lines, acting through both intrinsic and extrinsic apoptotic pathways.[6][8][9] Notably, angelicin has been reported to be less cytotoxic to normal cells compared to psoralen.[8]
Antibacterial Activity: Both psoralen and angelicin have exhibited significant antibacterial effects against Porphyromonas gingivalis, a key pathogen in periodontitis.[10] Angelicin displayed a lower minimum inhibitory concentration (MIC) than psoralen, suggesting greater potency.[10]
| Furanocoumarin | MIC against P. gingivalis (μg/ml) | MBC against P. gingivalis (μg/ml) | Reference |
| Psoralen | 6.25 | 50 | [10] |
| Angelicin | 3.125 | 50 | [10] |
Signaling Pathways
The diverse pharmacological effects of furanocoumarins are mediated through their modulation of various cellular signaling pathways. For instance, their anti-inflammatory and anticancer activities often involve the regulation of the NF-κB and apoptotic pathways.
Simplified signaling pathways modulated by furanocoumarin isomers.
Conclusion
The pharmacological profiles of furanocoumarin isomers are intricately linked to their structural differences. Linear isomers like psoralen are potent photosensitizers due to their ability to form DNA cross-links, while angular isomers such as angelicin are less phototoxic, forming only monoadducts. In the context of enzyme inhibition, subtle structural modifications, as seen between bergamottin and DHB, can lead to significant differences in potency and mechanism of action. Furthermore, specific substitutions on the furanocoumarin scaffold appear to be critical determinants of their anti-inflammatory activity. This comparative guide highlights the importance of considering the specific isomeric form of a furanocoumarin in pharmacological research and drug development. A deeper understanding of these structure-activity relationships will undoubtedly pave the way for the rational design of novel therapeutic agents based on the furanocoumarin scaffold.
References
- 1. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spacefrontiers.org [spacefrontiers.org]
- 3. Psoralen phototherapy and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Cutaneous phototoxicity due to psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ffhdj.com [ffhdj.com]
- 8. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 9. Angelicin-A Furocoumarin Compound With Vast Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Application of Psoralen and Angelicin on Periodontitis With Anti-bacterial, Anti-inflammatory, and Osteogenesis Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1,2-Epoxy-10(14)-furanogermacren-6-one: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of specialized chemical compounds is paramount in any research and development setting. This document provides essential procedural guidance for the proper disposal of 1,2-Epoxy-10(14)-furanogermacren-6-one, a sesquiterpenoid lactone containing a reactive epoxide group. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling and disposing of reactive epoxy compounds and general laboratory chemical waste. These guidelines are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Given the presence of the reactive epoxide functional group, this compound should be handled as a hazardous substance. Epoxides are known to be potential skin and eye irritants, sensitizers, and may have other toxicological properties. Some epoxides are considered suspected carcinogens[1]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive personal protection plan is essential when working with this compound[2]. The minimum required PPE includes:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required to prevent skin contact.[2][3][4] If gloves become contaminated, they should be removed immediately and disposed of as hazardous waste.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.[2][3][5]
-
Protective Clothing: A lab coat or chemical-resistant coverall should be worn to protect street clothing and minimize skin exposure.[3][4][5]
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[1]. If there is a risk of generating aerosols or vapors in an area with inadequate ventilation, a respirator with an organic vapor cartridge is recommended[5][6].
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal[7][8][9].
-
Waste Classification: All waste contaminated with this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled container.
-
The container should be made of a material compatible with the solvents used.
-
Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers[8][9].
-
Aqueous and organic waste streams should generally be kept separate[7][10].
-
-
Solid Waste:
III. Step-by-Step Disposal Procedure
The following step-by-step protocol outlines the disposal plan for this compound.
-
Preparation: Before beginning any work, ensure the designated hazardous waste containers are properly labeled and readily accessible in the work area.
-
Collection of Liquid Waste:
-
Using a funnel, carefully transfer any waste solutions containing this compound into the designated liquid hazardous waste container.
-
Avoid overfilling the container; it should not be filled beyond 90% of its capacity.
-
Securely close the container cap after each addition.
-
-
Collection of Solid Waste:
-
Place all contaminated disposable items (e.g., gloves, pipette tips, weighing paper) directly into the designated solid hazardous waste container.
-
Do not dispose of these items in the regular trash.
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Label the containers with "Hazardous Waste" and list all chemical constituents, including solvents and the full name "this compound".
-
Store the waste containers in a designated satellite accumulation area with secondary containment to prevent the spread of any potential spills[11].
-
-
Decontamination of Glassware:
-
Rinse any non-disposable glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect the initial rinsate as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on local regulations.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if work with the compound is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize the chemical waste in the lab without a validated procedure and EHS approval[12][13].
-
IV. Quantitative Data and Waste Management Guidelines
The following table summarizes key quantitative parameters and guidelines for the management of hazardous waste, based on general laboratory safety protocols.
| Parameter | Guideline / Value |
| Waste Container Fill Level | Do not exceed 90% of the container's total capacity. |
| Satellite Accumulation Limit | A generator may accumulate up to 55 gallons of hazardous waste, or one quart of acutely hazardous waste, at or near the point of generation. Consult your institution's specific limits. |
| Empty Container Rule (EPA) | A container is considered "empty" if all possible material has been removed and no more than 3% by weight of the total capacity of the container remains. Empty containers that held hazardous materials may still require special disposal procedures. Check with your EHS department.[14] |
| pH of Aqueous Waste | For general aqueous waste streams intended for eventual neutralization and drain disposal (not applicable to this compound's organic waste stream), the pH must typically be between 5.5 and 12.0. This waste must be collected as hazardous organic waste.[7] |
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations.
References
- 1. Safety Precautions in the Laboratory [ou.edu]
- 2. entropyresins.com [entropyresins.com]
- 3. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 4. arkcomposites.com [arkcomposites.com]
- 5. westsystem.com [westsystem.com]
- 6. Safety precautions when using epoxy - Polyestershoppen.com [polyestershoppen.com]
- 7. Chemical Waste Training Supplement | Department of Chemistry | University of Washington [chem.washington.edu]
- 8. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 10. Multi-Hazard or Combined Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. epoxyworks.com [epoxyworks.com]
Essential Safety and Logistical Information for Handling 1,2-Epoxy-10(14)-furanogermacren-6-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,2-Epoxy-10(14)-furanogermacren-6-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its chemical classes: sesquiterpene lactones and epoxy compounds. A conservative approach to safety is therefore essential.
Hazard Identification and Assumed Risks
This compound is a sesquiterpenoid containing an epoxy group. Compounds in these classes are associated with the following potential hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Allergic Skin Reaction (Sensitization): Repeated exposure to sesquiterpene lactones and epoxy compounds may lead to allergic contact dermatitis.[1][2]
-
Toxicity: Some sesquiterpene lactones possess biological activity and potential toxicity.[1][3][4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Nitrile offers good chemical resistance to epoxy compounds.[7][8] Double gloving provides an additional barrier against undetected tears or punctures.[1] |
| Eyes/Face | Safety Glasses with Side-Shields or Goggles | Essential for protecting eyes from splashes or aerosols of the compound.[1] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Not generally required if handled in a fume hood. | An N95 or higher-rated respirator may be necessary if handling the compound as a powder outside of a fume hood.[1][9] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing risk.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container must be clearly labeled with the full chemical name and appropriate hazard warnings.
2. Handling:
-
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all required PPE is correctly worn before handling the compound.
-
Use dedicated spatulas and weighing instruments.
-
When preparing solutions, add the solvent to the solid material slowly to prevent splashing.
3. Decontamination and Cleaning:
-
Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
All disposable materials (e.g., gloves, weighing paper, pipette tips) that are contaminated should be collected in a designated hazardous waste container.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[9][10] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[9][10] If irritation or a rash develops, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11] |
| Small Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal. Avoid generating dust if the material is a solid. Clean the spill area thoroughly. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and chemically compatible container. Do not pour down the drain.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, pipette tips) in a designated, sealed hazardous waste bag or container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[1][12] For liquid epoxy systems, mixing the resin and hardener to cure into a non-hazardous solid can be a disposal method in some cases; however, this should only be done in small quantities and with EHS approval.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. escd.org [escd.org]
- 3. Processing of a sesquiterpene lactone by Papilio glaucus caterpillars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epoxycraft.com [epoxycraft.com]
- 8. rcgroups.com [rcgroups.com]
- 9. epoxyclasses.com [epoxyclasses.com]
- 10. artline-resin.eu [artline-resin.eu]
- 11. prosetepoxy.com [prosetepoxy.com]
- 12. wolverinecoatings.com [wolverinecoatings.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
